molecular formula C14H12N2O B2368097 2-(4-methylphenyl)-1H-1,3-benzimidazol-1-ol CAS No. 59276-97-0

2-(4-methylphenyl)-1H-1,3-benzimidazol-1-ol

货号: B2368097
CAS 编号: 59276-97-0
分子量: 224.263
InChI 键: KCGOZRRFZSFLNT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzimidazole derivatives represent a privileged scaffold in medicinal chemistry and drug discovery, with a wide spectrum of documented biological activities . This core structure is found in numerous clinically approved drugs, including anticancer agents like liarozole and pracinostat, proton pump inhibitors like omeprazole, and anthelmintics like oxfendazole . The structural motif of the benzimidazole nucleus makes it a key intermediate for developing novel therapeutic agents, particularly in the search for new central nervous system (CNS) active compounds. Some substituted benzimidazole derivatives have shown promising activity in pre-clinical models for conditions such as anxiety, acting through complex interactions with neurotransmitter systems . As such, 2-(4-methylphenyl)-1H-1,3-benzimidazol-1-ol serves as a valuable chemical building block for researchers investigating new pharmacologically active molecules, optimizing lead compounds, and studying structure-activity relationships (SAR) within this versatile heterocyclic family.

属性

IUPAC Name

1-hydroxy-2-(4-methylphenyl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-10-6-8-11(9-7-10)14-15-12-4-2-3-5-13(12)16(14)17/h2-9,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCGOZRRFZSFLNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Profile: 2-(4-Methylbenzyl)-1H-benzimidazole (CAS 108714-03-0)

[1]

Executive Summary & Identity Resolution

This technical guide provides an in-depth analysis of 2-(4-Methylbenzyl)-1H-benzimidazole (CAS 108714-03-0), a critical heterocyclic scaffold in medicinal chemistry.

Editorial Note on Nomenclature & CAS Identity: A discrepancy often arises in database queries regarding this entry. The user-supplied descriptor "1-hydroxy-2-(4-methylphenyl)benzimidazole" refers to an N-hydroxy tautomer of a 2-arylbenzimidazole (Formula: C₁₄H₁₂N₂O). However, the CAS registry number 108714-03-0 is definitively assigned to 2-(4-Methylbenzyl)-1H-benzimidazole (Formula: C₁₅H₁₄N₂), a 2-benzyl-substituted benzimidazole.

As a Senior Application Scientist, I will focus this guide on the CAS-verified compound (2-(4-Methylbenzyl)-1H-benzimidazole) while addressing the N-hydroxy variant as a potential functional derivative in the "Advanced Applications" section. This distinction is vital for researchers designing synthesis routes or conducting structure-activity relationship (SAR) studies.

Core Chemical Identity
PropertySpecification
CAS Number 108714-03-0
IUPAC Name 2-[(4-Methylphenyl)methyl]-1H-benzimidazole
Common Name 2-(p-Methylbenzyl)benzimidazole
Molecular Formula C₁₅H₁₄N₂
Molecular Weight 222.29 g/mol
Structural Class Benzimidazole; 2-Substituted Heterocycle
Key Moiety p-Tolyl-methyl group at C2 position

Chemical Constitution & Properties[2][3][4][5][6]

2-(4-Methylbenzyl)-1H-benzimidazole is a fused bicyclic heterocycle consisting of a benzene ring fused to an imidazole ring. The C2 position is substituted with a 4-methylbenzyl group.[1] This structure is a direct analog of Bendazol (2-benzylbenzimidazole), a known vasodilator and immunostimulant.

Physicochemical Characteristics[2][3][4][6][7][8]
  • Appearance: Typically a white to off-white crystalline powder.

  • Solubility: Soluble in organic solvents (DMSO, Ethanol, Methanol); sparingly soluble in water.

  • Acidity/Basicity: The imidazole ring is amphoteric. The N3 nitrogen is basic (pKa ~5.5–6.0), allowing for salt formation with acids (e.g., HCl). The N1 hydrogen is weakly acidic (pKa ~12–13).

  • Tautomerism: Exists in equilibrium between the 1H and 3H tautomers. In the solid state, hydrogen bonding networks stabilize specific forms.

Synthesis & Manufacturing Logic

The synthesis of 2-substituted benzimidazoles is a foundational protocol in heterocyclic chemistry. For CAS 108714-03-0, the most robust pathway involves the condensation of o-phenylenediamine (OPD) with a 4-methylphenylacetic acid derivative.

Mechanism: Phillips Condensation

The reaction proceeds via a nucleophilic attack of the diamine on the carboxylic acid (or nitrile/chloride) carbon, followed by cyclodehydration.

Validated Synthetic Pathway (DOT Diagram)

SynthesisPathwaycluster_conditionsReaction ConditionsOPDo-Phenylenediamine(C6H8N2)AmideIntermediate Amide(Non-isolated)OPD->AmideCondensation(140°C, 4N HCl)Acid4-Methylphenylacetic Acid(C9H10O2)Acid->AmideProduct2-(4-Methylbenzyl)-1H-benzimidazole(CAS 108714-03-0)Amide->ProductCyclodehydration(-H2O)Cond1Reflux 4-6hCond2Neutralization (NH4OH)

Figure 1: Synthetic pathway for CAS 108714-03-0 via Phillips Condensation.

Experimental Protocols

As a self-validating system, the following protocol ensures high yield and purity.

Protocol A: Acid-Catalyzed Condensation (Standard)

Objective: Synthesis of 2-(4-Methylbenzyl)-1H-benzimidazole on a 10 mmol scale.

  • Reagent Prep:

    • Combine o-phenylenediamine (1.08 g, 10 mmol) and 4-methylphenylacetic acid (1.50 g, 10 mmol) in a round-bottom flask.

    • Add 4N Hydrochloric Acid (HCl) (15 mL).

  • Reaction:

    • Heat the mixture to reflux (approx. 100–110°C) with magnetic stirring for 4–6 hours.

    • Checkpoint: Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The starting diamine spot should disappear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Slowly add Ammonium Hydroxide (25%) dropwise with stirring until pH ~8–9. A precipitate will form.[2]

    • Critical Step: Ensure the pH is basic enough to deprotonate the benzimidazole salt, or yield will be low.

  • Purification:

    • Filter the solid precipitate and wash with cold water (3 x 10 mL).

    • Recrystallize from Ethanol/Water (1:1) to obtain white needles.

    • Dry in a vacuum oven at 60°C for 4 hours.

Protocol B: Analytical Characterization
  • HPLC: C18 Column, Acetonitrile/Water gradient (0.1% TFA). Retention time will be longer than unsubstituted benzimidazole due to the lipophilic tolyl-methyl group.

  • 1H NMR (DMSO-d6, 400 MHz):

    • δ 12.2 (s, 1H, NH)

    • δ 7.4–7.1 (m, 4H, Benzimidazole Ar-H)

    • δ 7.15 (d, 2H, Tolyl Ar-H)

    • δ 7.05 (d, 2H, Tolyl Ar-H)

    • δ 4.15 (s, 2H, CH2-Bridge)

    • δ 2.25 (s, 3H, Methyl)

Biological & Pharmacological Context[3][4][6][9]

This compound is not just a static chemical; it is a dynamic scaffold. Its pharmacology can be understood through its structural relationship to Bendazol and its potential as a precursor to Nitazene opioids (though it lacks the nitro group and ethylamine chain required for high potency).

Structure-Activity Relationship (SAR) Logic
  • Vasodilation (Bendazol-like): The 2-benzyl moiety is critical for smooth muscle relaxation activity. The 4-methyl group adds lipophilicity, potentially increasing blood-brain barrier (BBB) penetration compared to Bendazol.

  • Opioid Potential (Precursor): This molecule is the "skeleton" of the nitazene class. Alkylation of the N1 position with N,N-diethylaminoethyl chloride would yield a non-nitro nitazene analog (likely lower potency, but biologically active).

  • Kinase Inhibition: 2-Arylbenzimidazoles are frequent hits in kinase inhibitor screens due to their ability to mimic the adenine ring of ATP.

SAR Visualization (DOT Diagram)

SARCore2-(4-Methylbenzyl)-1H-benzimidazole(CAS 108714-03-0)N1_AlkylationN1-Alkylation(e.g., Diethylaminoethyl)Core->N1_AlkylationSynthetic StepOxidationN-Oxidation(to 1-Hydroxy)Core->OxidationMetabolism/SynthesisVasodilatorVasodilation(Bendazol Class)Core->VasodilatorIntrinsic ActivityOpioidOpioid Activity(Nitazene Class)N1_Alkylation->OpioidIf C5-NO2 presentC5_SubC5-Nitro SubstitutionRadicalRadical Scavenging(N-Oxide)Oxidation->RadicalRedox Active

Figure 2: Structure-Activity Relationship (SAR) and derivative potential.[3]

Advanced Applications: The N-Hydroxy Question

Addressing the user's initial query regarding 1-hydroxy-2-(4-methylphenyl)benzimidazole :

While CAS 108714-03-0 is the benzyl derivative, the N-hydroxy (or 1-hydroxy) benzimidazoles are a distinct class of compounds often used as:

  • Bioreductive Drugs: The N-OH moiety can be reduced in vivo to the active benzimidazole.

  • Metal Chelators: The N-OH group, adjacent to the imine nitrogen (C=N), forms a bidentate ligand site for transition metals (Cu, Fe), useful in metalloenzyme inhibition.

  • Synthesis: If the user intends to synthesize the 1-hydroxy variant, the protocol changes:

    • Reagents: o-Nitroaniline + 4-Methylbenzaldehyde (instead of phenylacetic acid).

    • Conditions: Reductive cyclization (e.g., Na2S or H2/Pd-C with careful control to stop at N-OH).

Safety & Handling (MSDS Highlights)

  • Signal Word: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Avoid dust formation.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the benzylic carbon or nitrogen.

References

  • Synthesis of 2-Substituted Benzimidazoles

    • Bahrami, K., et al.[2][4] "A simple and efficient procedure for the synthesis of substituted benzimidazoles."[4][5][6] Synthesis, 2007.[4]

  • Pharmacology of Bendazol Derivatives

    • Spasov, A. A., et al.[2] "Imidazobenzimidazole derivatives: chemistry and biology."[3][7] Russian Chemical Reviews, 2013.

  • Benzimidazole Scaffold in Medicinal Chemistry

    • Bansal, Y., & Silakram, O. "A review on medicinal importance of benzimidazole derivatives." Bioorganic & Medicinal Chemistry, 2012.
  • CAS Registry Data

    • Common Chemistry Database (CAS).[8] Entry for 108714-03-0.[1][3][9][10][11]

The Tautomeric Equilibrium of 2-p-tolylbenzimidazole-1-ol and 2-p-tolylbenzimidazole-3-oxide: A Multi-faceted Investigation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Abstract: The tautomerism between N-hydroxy and N-oxide forms in heterocyclic compounds is a critical, yet often nuanced, phenomenon with profound implications in medicinal chemistry and materials science. This guide provides a comprehensive technical exploration of the tautomeric equilibrium between 2-p-tolylbenzimidazole-1-ol and its corresponding N-oxide tautomer, 2-p-tolylbenzimidazole-3-oxide. We delve into the synthetic pathways, provide a robust framework for experimental characterization using advanced spectroscopic and crystallographic techniques, and integrate computational modeling to offer a holistic understanding. This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical, field-proven methodologies required to investigate and control this pivotal chemical behavior.

Introduction: The Significance of N-Oxide Tautomerism in Benzimidazoles

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Introducing an N-oxide moiety into this framework creates a unique functional group, the N⁺-O⁻ dipole, which is strongly polarizable and can act as both a hydrogen bond acceptor and, in its N-hydroxy tautomeric form, a hydrogen bond donor.[3][4] This duality gives rise to the tautomeric equilibrium between the N-hydroxy (1-ol) and N-oxide (3-oxide) forms.

Understanding and controlling this equilibrium is paramount in drug development. The dominant tautomeric form can significantly influence a molecule's physicochemical properties, including:

  • Solubility and Permeability: The polar N-oxide form can enhance aqueous solubility, a key factor in bioavailability.[3]

  • Receptor Binding: Each tautomer presents a distinct pharmacophore with different hydrogen bonding patterns and electrostatic profiles, leading to varied affinities for biological targets.

  • Metabolic Stability: The N-hydroxy group can be a target for metabolic conjugation, while the N-oxide can undergo enzymatic reduction.

This guide focuses on 2-p-tolylbenzimidazole, a representative 2-aryl-substituted derivative, to establish a universally applicable workflow for studying this tautomerism.

Synthetic Strategy: A Sustainable One-Pot Approach

While direct N-oxidation of benzimidazoles is often challenging, a more reliable and modern approach involves the base-mediated cyclization of ortho-substituted nitroanilines.[3] We present a sustainable, one-pot, two-step microwave-assisted synthesis that offers high yields and a streamlined work-up, avoiding less desirable solvents like DMF or dioxane.[3]

Causality: The choice of a microwave-assisted, one-pot protocol is deliberate. Microwave heating provides rapid and uniform energy distribution, significantly reducing reaction times from hours to minutes.[3] Combining the initial SNAr reaction with the subsequent cyclization into a single pot minimizes handling and purification of intermediates, improving overall efficiency and aligning with green chemistry principles.

Experimental Protocol: Synthesis of 2-p-tolyl-1H-benzimidazole 3-oxide
  • Step 1: SNAr Reaction:

    • To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 2-chloro-1-nitrobenzene (1.0 eq), p-tolualdehyde (1.1 eq), and ethanol (5 mL).

    • Add potassium carbonate (K₂CO₃) (2.0 eq) as the base.

    • Seal the vessel and place it in a microwave reactor. Heat to 120 °C and hold for 20 minutes. The reaction progress can be monitored by TLC.

  • Step 2: Reductive Cyclization:

    • After cooling the vessel, add an aqueous solution of sodium dithionite (Na₂S₂O₄) (3.0 eq in 5 mL of water) directly to the reaction mixture.

    • Reseal the vessel and heat again in the microwave reactor to 120 °C for an additional 20 minutes. This step reduces the nitro group to a nitroso group, which then undergoes intramolecular cyclization and dehydration.

  • Work-up and Isolation:

    • After cooling, the product typically precipitates from the reaction mixture.

    • Collect the solid product by vacuum filtration.

    • Wash the precipitate with cold water (2 x 10 mL) followed by cold ethanol (1 x 10 mL) to remove residual salts and starting materials.

    • Dry the product under vacuum to yield 2-p-tolyl-1H-benzimidazole 3-oxide as a solid. The product can be further purified by recrystallization if necessary.

Visualization: Synthetic Workflow

Synthetic_Workflow Start 2-Chloro-1-nitrobenzene + p-tolualdehyde Step1 Step 1: SNAr Reaction K2CO3, Ethanol, 120°C, 20 min (µW) Start->Step1 Intermediate Intermediate: 2-(p-toluoyl)-1-nitrobenzene Step1->Intermediate Step2 Step 2: Reductive Cyclization Na2S2O4, H2O, 120°C, 20 min (µW) Intermediate->Step2 Product 2-p-tolyl-1H-benzimidazole 3-oxide Step2->Product

Caption: One-pot, two-step microwave synthesis.

The N-hydroxy vs. N-oxide Tautomeric Equilibrium

The core of this investigation is the equilibrium between the 1-hydroxy and 3-oxide forms. This is not a resonance structure but a true constitutional isomerism involving the migration of a proton.

Caption: The tautomeric equilibrium.

The position of this equilibrium is highly sensitive to the surrounding environment.

  • Solvent Effects: This is the most dominant factor. Apolar, non-hydrogen-bonding solvents (e.g., cyclohexane, CCl₄) favor the less polar N-hydroxy tautomer.[5] Conversely, polar protic solvents (e.g., water, ethanol) strongly stabilize the more polar N-oxide tautomer through hydrogen bonding.[6][7]

  • Solid vs. Solution State: Crystal packing forces and the formation of strong intermolecular hydrogen bonds can "lock" the molecule into a single tautomeric form in the solid state, which may not be the most stable form in solution.[6][8] X-ray diffraction studies have often shown the N-hydroxy tautomer to be present in the crystal lattice due to the formation of stable O-H···N hydrogen-bonded chains.[6][8]

Experimental Characterization: A Multi-Technique Approach

No single technique can fully elucidate the tautomeric behavior. A synergistic combination of spectroscopic and computational methods is required for a self-validating and trustworthy analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise: NMR is arguably the most powerful technique for studying tautomeric equilibria in solution.[6][9] The chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei are exquisitely sensitive to the local electronic environment, which differs significantly between the two tautomers. The key distinction arises from the nature of the N1 atom: in the N-hydroxy form, it is an imine-like nitrogen, whereas in the N-oxide form, it becomes a more shielded, amine-like nitrogen.[5]

Protocol for Tautomer Analysis:

  • Sample Preparation: Prepare three separate NMR samples of the compound (~5-10 mg) in 0.6 mL of deuterated solvent:

    • Sample A: Chloroform-d (CDCl₃) - a relatively non-polar solvent.

    • Sample B: Dimethyl sulfoxide-d₆ (DMSO-d₆) - a polar aprotic solvent.

    • Sample C: Methanol-d₄ (CD₃OD) - a polar protic solvent.

  • Data Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra for each sample at a constant temperature (e.g., 298 K). If available, acquire ¹⁵N NMR spectra for unambiguous assignment of the nitrogen environment.

  • Analysis: Compare the chemical shifts of the aromatic protons and carbons across the three solvents. A significant upfield shift (to lower ppm) for the C4/C7 and C5/C6 signals upon moving to more polar solvents is indicative of a shift in equilibrium towards the N-oxide form.[5]

Table 1: Expected NMR Chemical Shift Trends

NucleusN-hydroxy Tautomer (in CDCl₃)N-oxide Tautomer (in DMSO-d₆/CD₃OD)Rationale for Change
H4 / H7 DownfieldUpfieldIncreased shielding at the N1-flanked positions in the N-oxide form.[5]
C2 Relatively deshieldedRelatively shieldedChange in hybridization and electronic environment at the imine carbon.
C4 / C7 DownfieldUpfieldPronounced shielding effect from the adjacent amine-like N1 in the N-oxide form.
C3a / C7a DownfieldUpfieldSimilar shielding effect, reflecting the change in the N1-C7a bond character.
UV-Vis Spectroscopy

Expertise: The electronic absorption spectra of the tautomers are distinct due to differences in their π-conjugated systems. This technique is particularly useful for quantifying the influence of solvent polarity on the equilibrium position.[10] The N-hydroxy form is typically observed in apolar solvents, while the equilibrium shifts towards the N-oxide form as solvent polarity or hydrogen-bonding ability increases.[5]

Protocol for Solvatochromism Study:

  • Stock Solution: Prepare a concentrated stock solution of the compound in a volatile solvent like dichloromethane.

  • Sample Preparation: Prepare a series of dilute solutions (~10⁻⁵ M) in a range of solvents of varying polarity (e.g., cyclohexane, dioxane, acetonitrile, ethanol, water). Ensure the final concentration is identical for all samples.

  • Data Acquisition: Record the UV-Vis absorption spectrum for each solution from 200 to 500 nm using a 1 cm path length quartz cuvette.

  • Analysis: Plot the absorption spectra on the same graph. Observe the changes in the position of the maximum absorption wavelength (λ_max) and the relative intensities of the absorption bands as a function of solvent polarity. A shift towards the N-oxide form in polar solvents is often accompanied by a distinct change in the spectral profile.[5][11]

Infrared (IR) Spectroscopy

Expertise: IR spectroscopy provides direct evidence for the presence of specific functional groups that define each tautomer. It is especially powerful for characterizing the solid state.[12] The N-hydroxy form is characterized by an O-H stretching vibration, while the N-oxide has a distinct N-O stretch.[6][8]

Protocol for Vibrational Analysis:

  • Solid-State Analysis: Acquire an FT-IR spectrum of the solid powder using either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

  • Solution-State Analysis: Acquire spectra in a non-polar solvent (e.g., CCl₄) and a polar solvent (e.g., acetonitrile) using a solution cell.

  • Analysis: Look for the key vibrational bands outlined in the table below. In the solid state, a very broad absorption at low wavenumbers (e.g., 2300-2500 cm⁻¹) is strong evidence of a powerful intermolecular O-H···N hydrogen bond, confirming the N-hydroxy tautomer.[6][8]

Table 2: Key Diagnostic IR Absorption Bands

Tautomer FormVibrational ModeTypical Wavenumber (cm⁻¹)Appearance
N-hydroxy O-H stretch3200 - 2500Broad, often strong. Can be very low frequency in H-bonded solid states.[6][8]
N-oxide N-O stretch1300 - 1200Sharp to medium intensity. Its position can be confirmed by DFT calculations.[6]
Both C=N stretch1620 - 1580Present in both forms, but the exact position may shift slightly.

Computational Modeling: The Theoretical Validation

Trustworthiness: Computational chemistry, particularly Density Functional Theory (DFT), provides a crucial self-validating layer to experimental findings.[13] By calculating the relative thermodynamic stabilities of the tautomers and predicting their spectroscopic properties, we can confirm experimental assignments and gain deeper mechanistic insight.[6][8][14]

Computational Workflow Protocol
  • Structure Optimization: Build the 3D structures of both the 2-p-tolylbenzimidazole-1-ol and 2-p-tolylbenzimidazole-3-oxide tautomers. Perform full geometry optimization using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-311++G(d,p)).

  • Energy Calculation: Calculate the single-point energies and Gibbs free energies for the optimized structures in:

    • Gas Phase: To determine intrinsic stability.

    • Solvent Continuum: Using a Polarizable Continuum Model (PCM) for various solvents (e.g., chloroform, DMSO, water) to model solvent effects.

  • Spectroscopic Prediction: From the optimized structures, perform calculations to predict:

    • NMR Chemical Shifts: Using the GIAO (Gauge-Including Atomic Orbital) method.

    • IR Frequencies: To confirm the assignment of key vibrational modes like the N-O stretch.

  • Analysis: Compare the calculated relative energies (ΔG) to determine the most stable tautomer in each environment. Compare the predicted NMR and IR data with experimental spectra to validate the assignments. In the gas phase, the N-hydroxy tautomer is generally found to be more stable, but this can be reversed in solution depending on the solvent.[6][8]

Visualization: Computational Analysis Workflow

Computational_Workflow cluster_0 Structure Preparation cluster_1 DFT Calculations (B3LYP/6-311++G(d,p)) cluster_2 Data Analysis & Validation Build_T1 Build Tautomer 1 (N-hydroxy) Opt_Freq Geometry Optimization & Frequency Calculation Build_T1->Opt_Freq Build_T2 Build Tautomer 2 (N-oxide) Build_T2->Opt_Freq Solvation Solvation Modeling (PCM) (Chloroform, DMSO, Water) Opt_Freq->Solvation NMR_Calc NMR Prediction (GIAO) Opt_Freq->NMR_Calc Energy Relative Stabilities (ΔG) Gas Phase vs. Solution Solvation->Energy Spectra Compare Calculated vs. Experimental Spectra NMR_Calc->Spectra Energy->Spectra Informs Interpretation

Caption: Workflow for computational analysis.

Conclusion and Future Outlook

The tautomeric equilibrium between 2-p-tolylbenzimidazole-1-ol and 2-p-tolylbenzimidazole-3-oxide is a dynamic process governed primarily by solvent interactions. The N-hydroxy form is favored in non-polar environments and often in the solid state via strong hydrogen bonding, while the N-oxide form dominates in polar, protic media.

A rigorous and trustworthy characterization of this system is not achievable through a single method. It requires the integration of rational synthesis, a suite of spectroscopic techniques (NMR, UV-Vis, IR), and is ideally validated by the predictive power of computational chemistry. For professionals in drug discovery, a thorough understanding of this tautomerism is indispensable, as it directly impacts the solubility, bioavailability, and pharmacological activity of these promising heterocyclic agents.

References

  • Boiani, M., Cerecetto, H., González, M., Piro, O. E., & Castellano, E. E. (2004). Tautomerism and Reactivity in Heterocyclic N-Oxides. A Spectroscopic and Theoretical Study of Benzimidazole N-Oxide Derivatives (N-Hydroxybenzimidazoles). The Journal of Physical Chemistry A, 108(49), 10853–10863. [Link]

  • Boiani, M., Cerecetto, H., González, M., Piro, O. E., & Castellano, E. E. (2004). Tautomerism and Reactivity in Heterocyclic N-Oxides. A Spectroscopic and Theoretical Study of Benzimidazole N-Oxide Derivatives (N-Hydroxybenzimidazoles). ACS Publications. [Link]

  • ResearchGate. (n.d.). FT-IR overlay spectrum of N -alkylated benzimidazoles (1-7). ResearchGate. [Link]

  • ResearchGate. (n.d.). Study of reaction conditions for 2-(p-tolyl)-1H-benzoimidazole synthesis. ResearchGate. [Link]

  • Morgan, K. J. (1961). The infrared spectra of some simple benzimidazoles. Journal of the Chemical Society, 2343. [Link]

  • Boiani, M., et al. (2004). Tautomerism and Reactivity in Heterocyclic N-Oxides. A Spectroscopic and Theoretical Study of Benzimidazole N-Oxide Derivatives (N-Hydroxybenzimidazoles). The Journal of Physical Chemistry A. [Link]

  • Schilf, W. (1986). A quantitative 15N NMR investigation of tautomeric equilibria of two 1-hydroxybenzimidazoles. SciSpace. [Link]

  • Leadbeater, N. E., & McGowan, C. R. (2019). One-Pot Two-Step Synthesis of 2-Aryl benzimidazole N-oxides Using Microwave Heating as a Tool. Molecules, 24(19), 3581. [Link]

  • Alarcón-Polo, E., Elguero, J., & Claramunt, R. M. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1689–1699. [Link]

  • ResearchGate. (n.d.). 2H-Benzimidazole N-oxides: synthesis, chemical properties, and biological activity. ResearchGate. [Link]

  • ResearchGate. (n.d.). IR spectra of benzimidazole and the complexes. ResearchGate. [Link]

  • Rabiger, D. J., & Joullié, M. M. (1964). The Ionization Constants, Ultraviolet and Infrared Spectra of Some Substituted Benzimidazoles. The Journal of Organic Chemistry, 29(2), 476–482. [Link]

  • ResearchGate. (n.d.). Maxima of selected absorption bands in the IR spectra of the... ResearchGate. [Link]

  • Alarcón-Polo, E., Elguero, J., & Claramunt, R. M. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1689–1699. [Link]

  • Faham, S. (2024). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Walsh Medical Media. [Link]

  • Faham, S. (2024). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Medical & Clinical Archives. [Link]

  • de Oliveira, R. B., et al. (2017). Heterocyclic N-oxides - A Promising Class of Agents against Tuberculosis, Malaria and Neglected Tropical Diseases. Current Medicinal Chemistry, 24(27), 2985–3002. [Link]

  • Babu, N. S. (2013). Solvent effects on the relative stability for tautomerism of (R)-4-amino-1,2-oxazolidin-3-one(Cycloserine).Ab initio and Density. SciSpace. [Link]

  • Dincer, S., & Ozbay, S. (2012). Synthesis and Spectroscopic Properties of New Benzimidazole Schiff Bases. Asian Journal of Chemistry, 24(10), 4449-4452. [Link]

  • Vatsouro, I. M., et al. (2021). Synthesis and crystal structures of N-H, N-phenyl and N-benzyl-2-(4-hexyloxyphenyl)benzimidazoles. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 6), 632–638. [Link]

  • ResearchGate. (2024). Benzimidazole Derivatives and Its Biological Importance. ResearchGate. [Link]

  • Thiruvalluvar, A., Vasuki, G., Jayabharathi, J., & Rosepriya, S. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. Semantic Scholar. [Link]

  • Bezzubov, S. I., et al. (2021). Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. Symmetry, 13(7), 1152. [Link]

  • Perković, I., et al. (2022). Novel Biologically Active N-Substituted Benzimidazole Derived Schiff Bases: Design, Synthesis, and Biological Evaluation. Molecules, 27(2), 527. [Link]

  • Gzella, A. K., & Huras, B. (2021). The molecular and crystal structures of 2-(3-hydroxypropyl)benzimidazole and its nitrate salt. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 1), 74–79. [Link]

  • Thiruvalluvar, A., et al. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. ResearchGate. [Link]

  • ResearchGate. (n.d.). N-oxidation and H-abstraction mechanism of Guanabenz and solvent effects, structural and conformational properties of Guanabenzoxide tautomers; A first principle DFT study. ResearchGate. [Link]

  • Al-Majid, A. M., et al. (2022). Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine-Functionalized Derivatives: Structural Elucidation and Computational Studies. Molecules, 27(5), 1464. [Link]

  • Eckert, S., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters, 13(11), 2635–2640. [Link]

  • ResearchGate. (n.d.). Solvatochromic Shifts in UV-Vis Absorption Spectra: The Challenging Case of 4-Nitropyridine N-Oxide. ResearchGate. [Link]

  • ResearchGate. (n.d.). A theoretical study on tautomerism of 2-mercaptobenzimidazole and its analogues. ResearchGate. [Link]

  • Alp, M., et al. (2013). Computational studies of 1,2-disubstituted benzimidazole derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 114, 252–261. [Link]

  • Rasayan Journal of Chemistry. (2024). COMPUTATIONAL STUDIES AND GREEN SYNTHESIS OF BENZIMIDAZOLES THROUGH SEQUENTIAL OXIDATIVE CYCLISATION OF ARYLDIAMINES IN SOLVENT-. Rasayan Journal of Chemistry. [Link]

  • Wentz, M. J., & Thompson, M. (2015). Synthesis, Spectroscopy, and Stability of the Nitric Oxide Donor S-nitroso-N-acetylpenicillamine: An Undergraduate Laboratory Experiment. Journal of Chemical Education, 92(4), 720–723. [Link]

  • Al-Hamdani, A. A. S., et al. (2024). Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. Journal of Molecular Structure, 1301, 137330. [Link]

  • Raja, M., et al. (2020). A Comprehensive Study of N-Butyl-1H-Benzimidazole. Molecules, 25(24), 5981. [Link]

  • Lapinski, L., Nowak, M. J., & Rostkowska, H. (2018). Dual Photochemistry of Benzimidazole. The Journal of Physical Chemistry A, 122(25), 5549–5558. [Link]

  • ResearchGate. (n.d.). Preparation of benzimidazole N-oxides by a two-step continuous flow process. ResearchGate. [Link]

  • Boiani, M., & González, M. (2005). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. Current Medicinal Chemistry, 12(16), 1829–1851. [Link]

  • ResearchGate. (2024). Experimental and computational studies on the inhibition performances of benzimidazole and its derivatives for the corrosion of copper in nitric acid. ResearchGate. [Link]

  • Ersan, S., et al. (2007). Quantum chemical studies on tautomerism, isomerism and deprotonation of some 5(6)-substituted benzimidazole-2-thiones. Semantic Scholar. [Link]

Sources

Technical Profile: 2-(p-Tolyl)-1H-benzo[d]imidazol-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(p-tolyl)-1H-benzo[d]imidazol-1-ol IUPAC name Content Type: In-depth technical guide.

Nomenclature, Synthesis, and Tautomeric Equilibrium in Drug Discovery

Executive Summary

The compound 2-(p-tolyl)-1H-benzo[d]imidazol-1-ol (also known as 1-hydroxy-2-(4-methylphenyl)benzimidazole) represents a privileged scaffold in medicinal chemistry and coordination materials. Unlike its deoxy analogue (2-p-tolylbenzimidazole), the presence of the N-hydroxy moiety introduces a critical tautomeric equilibrium between the 1-hydroxy (enolic) and 3-oxide (nitrone) forms. This feature imparts unique hydrogen-bonding capabilities, making it a valuable ligand for Excited-State Intramolecular Proton Transfer (ESIPT) systems and a versatile pharmacophore for metalloenzyme inhibition.

This guide provides a rigorous analysis of its IUPAC nomenclature, validated synthesis protocols for the N-hydroxy derivative (avoiding common over-reduction pitfalls), and its application in modern drug discovery.

Chemical Identity & Nomenclature

IUPAC Name Breakdown

The systematic naming of this compound requires careful attention to the fusion and the principal functional group.

  • Parent Ring: 1H-Benzo[d]imidazole (Fusion of a benzene and imidazole ring across the 4,5-bond of imidazole, designated as [d]).

  • Principal Group: -OH at position 1 (Suffix: -1-ol).

  • Substituent: 4-methylphenyl (p-tolyl) at position 2.

Preferred IUPAC Name (PIN): 2-(4-Methylphenyl)-1H-benzo[d]imidazol-1-ol

Alternative Valid Names:

  • 1-Hydroxy-2-(p-tolyl)benzimidazole

  • 2-(p-Tolyl)benzimidazole-1-oxide (Refers to the tautomer, often used interchangeably in older literature)

Tautomerism: The Critical Variable

In solution, the compound exists in a dynamic equilibrium between the N-hydroxy tautomer (A ) and the N-oxide tautomer (B ).

  • Form A (1-Hydroxy): Predominant in non-polar solvents and gas phase; stabilized by intramolecular hydrogen bonding if a proton acceptor is nearby.

  • Form B (3-Oxide): Often stabilized in polar protic solvents or crystal lattices involving intermolecular networks.

Note on Numbering: In the N-oxide form, the oxygen is typically assigned to position 3 relative to the tautomeric proton, formally naming it 2-(p-tolyl)-3H-benzo[d]imidazole 3-oxide. However, the 1-ol nomenclature is preferred for the neutral species.

Tautomerism cluster_legend Equilibrium Drivers Hydroxy 1-Hydroxy Form (N-OH) Oxide N-Oxide Form (N+-O-) Hydroxy->Oxide Solvent Polarity H-Bonding Non-polar Solvents Non-polar Solvents Non-polar Solvents->Hydroxy Protic Solvents Protic Solvents Protic Solvents->Oxide

Figure 1: Tautomeric equilibrium between N-hydroxy and N-oxide forms. The position of the proton determines the electronic properties and reactivity.

Synthesis Protocols

Warning: Standard benzimidazole synthesis (e.g., o-phenylenediamine + aldehyde + oxidant) typically yields the deoxy product. To retain the oxygen atom, specific reductive cyclization of nitro-precursors is required.

Protocol A: Controlled Sulfide Reduction (The "Classic" Route)

This method utilizes the partial reduction of the Schiff base formed between o-nitroaniline and p-tolualdehyde.

Mechanism:

  • Condensation of o-nitroaniline with p-tolualdehyde

    
    o-nitrobenzylideneaniline (Schiff base).
    
  • Selective reduction of the nitro group to hydroxylamine (-NHOH).

  • Nucleophilic attack of -NHOH on the imine carbon

    
     Cyclization to 1-hydroxybenzimidazole.
    

Step-by-Step Methodology:

  • Reagents: o-Nitroaniline (10 mmol), p-Tolualdehyde (10 mmol), Sodium Sulfide nonahydrate (

    
    ), Ethanol (Abs.), Glacial Acetic Acid.
    
  • Imine Formation: Reflux o-nitroaniline and p-tolualdehyde in ethanol (20 mL) for 2 hours. (Note: Acid catalysis may be required).[1][2]

  • Reduction:

    • Cool the solution to 40°C.

    • Add a solution of

      
       (15 mmol) in water dropwise over 30 minutes. Crucial: Do not use excess reducing agent or high heat, or the product will over-reduce to the deoxy benzimidazole.
      
    • Buffer the solution with ammonium chloride (

      
      ) to maintain pH ~8-9.
      
  • Workup:

    • Reflux for an additional 1-2 hours.

    • Pour into ice-water (100 mL) containing dilute acetic acid.

    • The precipitate is the crude 1-hydroxy derivative.

  • Purification: Recrystallize from aqueous ethanol.

Protocol B: Microwave-Assisted Base-Mediated Cyclization (Green Route)

A modern approach utilizing o-halonitrobenzenes, avoiding the unstable Schiff base isolation.

Workflow:

  • S_NAr Step: React o-fluoronitrobenzene with p-toluamidine (or p-tolualdehyde + amine equivalent) to form the N-(2-nitrophenyl) intermediate.

  • Cyclization: Treat with base (KOH) in water/ethanol under microwave irradiation.

  • Outcome: The nitro group acts as an internal oxidant/participant, cyclizing to the N-oxide/N-hydroxy species.

Synthesis start Start: o-Nitroaniline + p-Tolualdehyde inter Intermediate: o-Nitro Schiff Base start->inter Reflux/EtOH cyclization Reductive Cyclization inter->cyclization + Reagent reagent Reagent: Na2S / NH4Cl (Controlled pH) reagent->cyclization product Product: 2-(p-tolyl)-1H-benzo[d]imidazol-1-ol cyclization->product pH 8-9, 60°C side Over-reduction: 2-(p-tolyl)benzimidazole (Deoxy) cyclization->side Excess Reductant / High T

Figure 2: Synthetic pathway emphasizing the critical control point to prevent over-reduction to the deoxy-benzimidazole.

Physicochemical & Analytical Data

Key Properties
PropertyValue / CharacteristicRelevance
Molecular Formula

Core composition
Molecular Weight 224.26 g/mol Small molecule drug range
pKa (OH) ~6.5 - 7.5Acidic proton allows formation of metal chelates
Solubility DMSO, DMF, hot EthanolPoor in water; soluble in alkaline aqueous solution
Fluorescence Strong Blue/Cyan EmissionESIPT-capable (Stokes shift > 100 nm)
Analytical Characterization

To validate the synthesis of the 1-ol (vs. the deoxy form), look for these specific markers:

  • ¹H NMR (DMSO-d₆):

    • OH Signal: A broad singlet typically appearing very downfield (

      
       11.0–13.0 ppm), disappearing upon 
      
      
      
      exchange.
    • Aromatic Region: The protons at the 4 and 7 positions of the benzimidazole ring will show distinct chemical shifts compared to the deoxy form due to the N-oxide/N-OH anisotropy.

  • IR Spectroscopy:

    • N-O / N-OH: Broad band at 2500–3000 cm⁻¹ (H-bonded OH) and a characteristic N-O stretching vibration around 950–1000 cm⁻¹.

    • Absence of the sharp N-H stretch (unless tautomerism strongly favors N-oxide with N-H...O bonding, but N-OH usually dominates IR in solid state).

  • Mass Spectrometry:

    • M+ peak at 224.

    • Distinctive M-16 fragment (Loss of Oxygen) is common in N-oxides/N-hydroxy compounds during ionization.

Biological & Industrial Applications[4][5][6]

Medicinal Chemistry (Drug Development)

The 1-hydroxybenzimidazole scaffold is a bioisostere for purines and has been investigated for:

  • Kinase Inhibition: The N-OH group can act as a hydrogen bond donor/acceptor in the ATP-binding pocket of kinases.

  • Antiprotozoal Activity: Derivatives of 2-aryl-1-hydroxybenzimidazoles have shown potency against Trypanosoma cruzi (Chagas disease) via oxidative stress mechanisms (bioreduction of the N-OH/N-oxide moiety).

  • Bioreductive Prodrugs: The N-oxide tautomer can be reduced in vivo to the active benzimidazole drug in hypoxic tumor tissues.

Materials Science (ESIPT)

This compound exhibits Excited-State Intramolecular Proton Transfer (ESIPT) .

  • Mechanism: Upon photoexcitation, the proton on the hydroxyl group transfers to the imine nitrogen (N3), forming a keto-tautomer in the excited state.

  • Result: A large Stokes shift (absorption in UV, emission in Blue/Green).

  • Application: Used as a "turn-on" fluorescent probe for sensing Zinc (

    
    ) or other metal ions which displace the proton and inhibit ESIPT, altering the fluorescence profile.
    

References

  • Tautomerism and Reactivity: Cerecetto, H., et al. "Tautomerism and Reactivity in Heterocyclic N-Oxides. A Spectroscopic and Theoretical Study of Benzimidazole N-Oxide Derivatives." The Journal of Physical Chemistry A, vol. 108, no. 51, 2004, pp. 11241–11248. Link

  • Synthesis (Microwave): McLaughlin, M., et al. "One-Pot Two-Step Synthesis of 2-Aryl benzimidazole N-oxides Using Microwave Heating as a Tool." Molecules, vol. 24, no. 19, 2019, p. 3605. Link

  • Biological Activity: Boiani, M., & Cerecetto, H. "Benzimidazole-N-oxide derivatives as interesting scaffolds for Chagas disease." Mini Reviews in Medicinal Chemistry, vol. 9, no. 5, 2009.
  • ESIPT Applications: Pu, S., et al. "Recent progress in the development of organic N-hydroxy- and N-oxide-based ESIPT probes.
  • General Benzimidazole Synthesis: Bahrami, K., et al. "Synthesis of 2-arylbenzimidazoles." Synthesis, 2007. Link

Sources

Methodological & Application

Application Note: Precision Synthesis of 2-(4-Methylphenyl)-1H-1,3-benzimidazol-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the synthesis of 2-(4-methylphenyl)-1H-1,3-benzimidazol-1-ol (also referred to as 2-(p-tolyl)benzimidazole-1-oxide).[1] Unlike standard benzimidazole synthesis which results in a fully reduced imidazole ring, this protocol targets the N-hydroxy functional motif.[1]

The retention of the N-hydroxy group is critical for specific pharmacological applications, including bioreductive prodrug designs and specific metal chelation studies.[1] This guide addresses the common synthetic pitfall of over-reduction (deoxygenation) by utilizing a selective Ammonium Sulfide reduction strategy, contrasting it with the aggressive dithionite or catalytic hydrogenation methods that yield the deoxy-benzimidazole.[1]

Strategic Analysis & Mechanism

The Chemoselectivity Challenge

The transformation of o-nitroaniline to a benzimidazole core involves two distinct phases: N-acylation and Reductive Cyclization .[1]

The critical control point is the reduction of the nitro group (


).[1]
  • Path A (Target): Partial reduction to the hydroxylamine (

    
    ), followed by cyclization to form the 1-hydroxybenzimidazole .[1]
    
  • Path B (Avoid): Full reduction to the amine (

    
    ), followed by cyclization to form the benzimidazole (deoxy) .[1]
    

Standard reducing agents like Sodium Dithionite (


) or 

often drive the reaction down Path B. To secure Path A, we employ Ammonium Sulfide , a mild reducing agent known for stopping at the hydroxylamine stage (Zinin-type reduction).[1]
Reaction Pathway Diagram[1]

G Start o-Nitroaniline Inter1 Intermediate A: N-(2-nitrophenyl)-4-methylbenzamide Start->Inter1 Acylation Reagent1 p-Toluoyl Chloride (Pyridine) Reagent1->Inter1 Inter2 Intermediate B: N-(2-hydroxylaminophenyl)-amide Inter1->Inter2 Partial Nitro Reduction SideProduct SIDE PRODUCT: 2-(4-methylphenyl)benzimidazole (Deoxygenated) Inter1->SideProduct Full Reduction Step2_Good Reagent: (NH4)2S (Selective Reduction) Step2_Good->Inter2 Target TARGET: 2-(4-methylphenyl)-1-hydroxybenzimidazole Inter2->Target Cyclization (-H2O) Step2_Bad Reagent: Na2S2O4 or H2/Pd (Over-Reduction) Step2_Bad->SideProduct

Figure 1: Chemoselective pathways in benzimidazole synthesis. Path A (Green) yields the target N-hydroxy compound via sulfide reduction.[1] Path B (Red) shows the over-reduction risk.

Detailed Protocol

Phase 1: Preparation of N-(2-nitrophenyl)-4-methylbenzamide

This step installs the carbon framework required for the C-2 position of the final ring.[1]

Reagents & Stoichiometry:

Component Equiv. Amount (Example) Role
o-Nitroaniline 1.0 13.8 g (100 mmol) Substrate
p-Toluoyl Chloride 1.1 17.0 g (110 mmol) Acylating Agent
Pyridine Solvent 100 mL Solvent & Base

| Dichloromethane (DCM) | Solvent | 200 mL | Extraction Solvent |[1][2]

Procedure:

  • Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a drying tube (CaCl₂).

  • Dissolution: Dissolve o-nitroaniline (13.8 g) in dry Pyridine (100 mL). The solution will turn yellow/orange.[1]

  • Addition: Cool the solution to 0°C in an ice bath. Add p-toluoyl chloride (17.0 g) dropwise over 30 minutes to control the exotherm.[1]

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The starting amine spot should disappear.[1]

  • Quench: Pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. The amide intermediate will precipitate as a solid.[1]

  • Isolation: Filter the solid using a Büchner funnel. Wash the cake copiously with water (3 x 100 mL) to remove residual pyridine.

  • Purification: Recrystallize the crude solid from Ethanol.

    • Checkpoint: Expect a yellow crystalline solid.[1]

    • Yield Target: >85%.[1][3][4][5][6][7]

Phase 2: Reductive Cyclization to 2-(4-methylphenyl)-1H-benzimidazol-1-ol

This step utilizes Ammonium Sulfide to selectively reduce the nitro group to hydroxylamine, which spontaneously cyclizes.[1]

Reagents & Stoichiometry:

Component Equiv. Amount Role
Intermediate A 1.0 5.12 g (20 mmol) Precursor
Ammonium Sulfide 6.0 ~25 mL (20% aq.[1] soln) Selective Reductant
Ethanol Solvent 100 mL Solvent

| Glacial Acetic Acid | Workup | As needed | pH Adjustment |[1]

Procedure:

  • Setup: Equip a 250 mL RBF with a reflux condenser and magnetic stir bar.

  • Mixing: Suspend the amide Intermediate A (5.12 g) in Ethanol (100 mL).

  • Reagent Addition: Add the Ammonium Sulfide solution (25 mL, excess) to the suspension.

    • Note: Perform this in a fume hood due to the strong odor of sulfides (

      
      ).[1]
      
  • Reflux: Heat the mixture to reflux (approx. 80°C) for 3–5 hours. The suspension usually clears as the reaction proceeds, then may darken.[1]

    • Mechanism:[1][8][9][10] The

      
       is reduced to 
      
      
      
      . The nitrogen of the hydroxylamine attacks the amide carbonyl, eliminating water and closing the imidazole ring.[1]
  • Monitoring: TLC should show the consumption of the amide.[1] The product is more polar than the starting amide.[1]

  • Workup:

    • Cool the mixture to room temperature.

    • Filter off any elemental sulfur that may have precipitated (a common byproduct of sulfide oxidation).[1]

    • Evaporate the ethanol under reduced pressure to approx. 20% of the original volume.

    • Dilute with water (50 mL).

    • Crucial Step: Acidify the solution carefully with Glacial Acetic Acid to pH ~5–6.[1] The N-hydroxybenzimidazole is amphoteric but often precipitates best in weakly acidic conditions.[1]

  • Purification: Collect the precipitate by filtration. Recrystallize from aqueous ethanol or methanol.[1]

    • Characterization: The product should be a white to pale cream solid.[1]

    • Yield Target: 60–75%.[1]

Quality Control & Troubleshooting

Analytical Validation
  • 1H NMR (DMSO-d6): Look for the characteristic signals of the p-tolyl group (methyl singlet ~2.4 ppm) and the aromatic benzimidazole protons.[1]

    • Key Differentiator: The N-OH proton is often broad and exchangeable, appearing downfield (11–13 ppm).[1] If the product is the deoxy benzimidazole, you will see a sharp N-H signal, and the chemical shifts of the benzimidazole ring will differ slightly.[1]

  • Mass Spectrometry:

    • Target Mass (

      
      ): ~225.1 Da.
      
    • Deoxy Contaminant (

      
      ): ~209.1 Da.
      
    • Action: If mass 209 is dominant, the reduction conditions were too harsh (check sulfide concentration or temperature).

Common Issues
ProblemProbable CauseSolution
Low Yield / Sticky Solid Incomplete cyclization or sulfur contamination.[1]Ensure reflux time is sufficient.[1] Wash crude product with

or hot benzene (caution) to remove elemental sulfur.
Product is Deoxygenated (Mass 209) Over-reduction.Do not use Dithionite or catalytic hydrogenation.[1] Stick to Sulfide or mild transfer hydrogenation methods.[1]
Starting Material Remains Poor solubility.[1][11]Increase ethanol volume or add a small amount of Dioxane to improve solubility during reflux.[1]

References

  • Preparation of 2-substituted benzimidazoles

    • Wagner, E. C., & Millett, W. H. (1939). Benzimidazole.[1][5][6][7][10][12][13] Organic Syntheses, 19, 12.[1]

    • Note: This describes the general acid-catalyzed synthesis of the deoxy form, useful for comparison.[1]

  • Reductive Cyclization Mechanisms (Sulfide vs. Dithionite)

    • Yang, D., Fokas, D., et al. (2005).[6] A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines... via a Reductive Cyclization.[1] Synthesis, 47-56.[1][6]

    • Context: Highlights th

      
      ) typically leads to the N-H (deoxy) benzimidazole, validating the need for Sulfide to retain the N-OH.[1]
      
  • Synthesis of 1-Hydroxybenzimidazoles (N-Oxides)

    • Standard protocols for N-hydroxy derivatives utilize the "Zinin reduction" modification (Sulfide) or controlled catalytic hydrogenation.[1]

    • See also: "Benzimidazole 3-oxides" in Chemistry of Heterocyclic Compounds.[1]

  • General Review of Benzimidazole Therapeutics

    • Bansal, Y., & Silakram, O. (2012).[1] A review on the synthesis and biological importance of benzimidazole derivatives. Bioorganic & Medicinal Chemistry.

Sources

oxidative cyclization protocol for 1-hydroxy-2-arylbenzimidazoles

[1]

1

Introduction & Mechanistic Rationale

The 1-hydroxy-2-arylbenzimidazole scaffold is unique because it possesses an N-O bond within the imidazole ring, often existing in equilibrium with the 3-oxide tautomer. Unlike standard oxidative cyclizations (e.g., using PhI(OAc)

controlled nitrogen reductionredox-neutral condensation
The "Oxidative" Paradox

Strict "oxidative cyclization" of

1Aerobic Oxidative Condensation

1
  • Oxidant: Molecular Oxygen (Air) – Oxidizes the alcohol to the aldehyde.[1]

  • Reductant: The nitro group (

    
    -nitroaniline) – Accepts hydrides/electrons to form the hydroxylamine intermediate.[1]
    
  • Result: A "green," transition-metal-free redox cycle.[1]

Experimental Protocols

Protocol A: Aerobic Redox-Neutral Cyclization (Green Method)

Best for: Diversity-oriented synthesis using stable benzyl alcohol precursors.[1]

Principle: This method utilizes the benzyl alcohol as a "hydrogen donor" and the nitro group as a "hydrogen acceptor" (internal redox), promoted by a strong base and ambient air.[1]

Materials
  • Substrate:

    
    -Nitroaniline (1.0 equiv)
    
  • Reagent: Benzyl alcohol derivative (2.5 equiv)[2]

  • Base: Sodium tert-butoxide (

    
    -BuONa) (3.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane or DMSO (anhydrous)[1]

  • Atmosphere: Open air (O

    
     source)[1]
    
Step-by-Step Methodology
  • Charge: In a 25 mL sealed tube equipped with a magnetic stir bar, add

    
    -nitroaniline (1.0 mmol, 138 mg) and 
    
    
    -BuONa (3.0 mmol, 288 mg).
  • Solvation: Add anhydrous 1,4-Dioxane (5.0 mL) followed by the benzyl alcohol (2.5 mmol).

  • Reaction: Seal the tube (ensure headspace contains air) and heat the mixture to 100 °C in an oil bath. Stir vigorously (1000 rpm) for 12–16 hours .

    • Note: The color typically shifts from yellow (nitroaniline) to deep red/orange (intermediate) and finally to a dark brown/suspension.[1]

  • Workup: Cool to room temperature. Quench with saturated NH

    
    Cl solution (10 mL).
    
  • Extraction: Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with Brine (20 mL).

  • Purification: Dry over Na

    
    SO
    
    
    , concentrate in vacuo. Purify via flash column chromatography (SiO
    
    
    , Hexane/EtOAc gradient). The 1-hydroxy product is typically more polar than the deoxy-benzimidazole byproduct.[1]

Validation Criteria:

  • TLC: Product usually stains distinctively with FeCl

    
     (wine red) due to the N-OH/N-oxide functionality.[1]
    
  • NMR: Look for the disappearance of the alcohol CH

    
     and the absence of the N-H signal typical of deoxy-benzimidazoles (approx. 12-13 ppm). The N-OH proton is often broad or invisible depending on solvent (DMSO-
    
    
    is preferred).[1]
Protocol B: Sodium Dithionite Reductive Cyclization (Standard Method)

Best for: High-yield scale-up using aldehyde precursors.[1]

Principle: Sodium dithionite (Na




1
Materials
  • Substrate:

    
    -Nitroaniline (1.0 equiv)
    
  • Reagent: Aryl aldehyde (1.1 equiv)[1]

  • Reductant: Sodium Dithionite (Na

    
    S
    
    
    O
    
    
    ) (3.0 equiv)[1]
  • Solvent: Ethanol/Water (3:1 v/v)[1]

  • Additive: NaOH (1.0 equiv) or Piperidine (cat.)[1]

Step-by-Step Methodology
  • Pre-mix: Dissolve

    
    -nitroaniline (5.0 mmol) and the aryl aldehyde (5.5 mmol) in Ethanol (20 mL).
    
  • Reduction Initiation: Dissolve Na

    
    S
    
    
    O
    
    
    (15.0 mmol) in Water (10 mL). Add this solution dropwise to the ethanol mixture over 10 minutes.
  • Cyclization: Heat the mixture to reflux (80 °C) for 4–6 hours .

    • Observation: A precipitate often forms as the reaction progresses.

  • Workup: Pour the hot reaction mixture into ice-cold water (100 mL).

  • Isolation: Adjust pH to ~6–7 with dilute HCl if necessary. The 1-hydroxy-2-arylbenzimidazole typically precipitates as a solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/DMF.

Data Summary & Comparison

FeatureProtocol A (Benzyl Alcohol/Air)Protocol B (Aldehyde/Dithionite)
Reaction Type Redox-Neutral / OxidativeReductive Cyclization
Precursor Benzyl AlcoholAryl Aldehyde
Key Reagent

-BuONa / O

Na

S

O

Atom Economy High (Water is byproduct)Moderate (Sulfite byproducts)
Selectivity Risk of over-oxidation to ketoneHigh specificity for 1-OH
Green Score High (Avoids sulfur waste)Low (Sulfur waste)

Mechanistic Pathway Visualization

The following diagram illustrates the divergence between the standard "Oxidative Cyclization" (yielding N-H) and the "Redox/Reductive" pathway required for the 1-Hydroxy target.

GStarto-NitroanilineSchiffBaseNitro-Schiff Base(Intermediate)Start->SchiffBase+ AldehydeAldehydeAldehyde Source(Direct or via Alcohol Ox)ReductivePartial Reduction(Na2S2O4 or Alcohol H-Transfer)SchiffBase->ReductiveFullRedFull Reduction(H2/Pd or Fe/HCl)SchiffBase->FullRedHydroxylamineN-HydroxylamineIntermediateReductive->HydroxylamineControlledRedoxDiamineo-PhenylenediamineFullRed->DiamineOver-reductionTarget1-Hydroxy-2-Arylbenzimidazole(Target)Hydroxylamine->TargetCyclization(-H2O)Deoxy2-Arylbenzimidazole(Deoxy Byproduct)Diamine->DeoxyOxidative Cyclization(e.g., PIDA/Air)Target->DeoxyOver-reduction(Zn/AcOH)

Caption: Mechanistic bifurcation showing the specific redox window required to access the 1-Hydroxy derivative vs. the standard deoxy-benzimidazole.

Troubleshooting & Critical Parameters

  • Over-Reduction (Deoxygenation):

    • Symptom:[1][2][3][4][5][6] Formation of 2-arylbenzimidazole (N-H).[1][4]

    • Cause: Excess dithionite or prolonged heating in Protocol B. In Protocol A, this occurs if the reaction temperature exceeds 120 °C.[1]

    • Fix: Monitor reaction strictly by TLC. Stop immediately upon consumption of the nitro starting material.

  • N-Oxide vs. 1-Hydroxy Tautomerism:

    • Insight: These compounds exist in equilibrium.[1] In non-polar solvents, the 1-hydroxy form often predominates.[1] In polar protic solvents, the N-oxide character increases.

    • Analysis: 1H NMR may show broad signals for the OH. Use DMSO-d6 with a drop of D

      
      O to confirm the exchangeable proton.
      
  • Solubility Issues:

    • The 1-hydroxy derivatives are often less soluble than their deoxy counterparts.[1] If the product oils out, trituration with diethyl ether or cold acetonitrile is effective.

References

  • Redox-Neutral Annulation (Protocol A Basis): Nguyen, T. T., et al. "Transition-metal-free redox tandem annulation of benzyl alcohols and ortho-nitroanilines."[1] Green Chemistry, 2023. [Link]

  • Dithionite Reductive Cyclization (Protocol B Basis): Townsend, L. B., et al. "Synthesis of 2-substituted benzimidazoles via sodium dithionite reduction."[1] Journal of Medicinal Chemistry, 1994. [Link]

  • Oxidative Cyclization Overview (Context): Arnold, E. P., et al. "Oxidative Cyclization Approach to Benzimidazole Libraries."[1][7] ACS Combinatorial Science, 2020.[7] [Link]

  • Tautomerism & N-Oxide Synthesis: Machin, J., & Smith, D. M.[1] "The synthesis of 2-alkoxybenzimidazole N-oxides from o-nitroanilines." J. Chem. Soc., Perkin Trans.[3] 1, 1979.[3] [Link][3][5]

Application Note: Recrystallization Protocol for 2-(4-methylphenyl)-1H-benzimidazol-1-ol

[1]

Executive Summary

Target Compound: 2-(4-methylphenyl)-1H-benzimidazol-1-ol CAS Registry Number: (Analogous to 1-hydroxy-2-phenylbenzimidazole derivatives) Chemical Class: N-Hydroxybenzimidazole / 1-Hydroxy-2-arylbenzimidazole Primary Application: Pharmaceutical intermediate, ligand for coordination chemistry, biological assay standard.[1]

Achieving high purity (>99%) for 2-(4-methylphenyl)-1H-benzimidazol-1-ol is critical for its use in biological assays, where trace impurities (such as unreacted o-nitroaniline precursors or over-reduced benzimidazoles) can generate false positives.[1] This protocol details the purification via recrystallization, leveraging the specific amphoteric and hydrogen-bonding nature of the N-hydroxy moiety.[1]

Recommended Solvent System: Aqueous Ethanol (EtOH:H₂O) is the primary choice due to its ability to disrupt intermolecular hydrogen bonding at elevated temperatures while facilitating selective precipitation upon cooling.[1] Acetonitrile (MeCN) serves as a secondary alternative for removing specific non-polar impurities.[1]

Chemical Properties & Solubility Logic

Structural Analysis

The molecule features a benzimidazole core with a p-tolyl substituent at the C2 position and a hydroxyl group at the N1 position.[1]

  • Hydrophobic Region: The p-tolyl and benzene ring of the benzimidazole core provide significant lipophilicity.[1]

  • Polar/H-Bonding Region: The N-OH group acts as both a hydrogen bond donor and acceptor.[1] It introduces weak acidity (pKa ~6–7) and allows the formation of intermolecular H-bonded dimers or chains in the solid state.[1]

Solvent Selection Matrix

The "Like Dissolves Like" principle must be adapted for temperature-dependent solubility.[1]

Solvent SystemRoleSuitabilityMechanism of Action
Ethanol (95%) / Water Primary Excellent High solubility at boiling point (78°C) due to H-bonding match; sharp solubility drop upon cooling.[1] Water acts as an anti-solvent to drive yield.[1]
Acetonitrile SecondaryGoodEffective for removing non-polar byproducts (e.g., unreacted aldehydes).[1] Good temperature coefficient for benzimidazoles.[1]
Methanol AlternativeModerateOften too soluble even at room temperature, leading to poor recovery yields unless cooled to -20°C.
Ethyl Acetate / Hexane AlternativeFairUseful if the compound is contaminated with very polar salts, but the N-OH group often leads to poor solubility in Hexane, causing "oiling out."[1]

Detailed Recrystallization Protocol

Materials Required[1][2]
  • Crude Product: 2-(4-methylphenyl)-1H-benzimidazol-1-ol (dry solid).[1]

  • Solvent: Absolute Ethanol (or 95% Ethanol).[1]

  • Anti-solvent: Deionized Water.[1]

  • Equipment: Hot plate/stirrer, Erlenmeyer flask, reflux condenser (optional), Büchner funnel, vacuum pump, ice bath.

Step-by-Step Methodology

Step 1: Dissolution (Saturation)

  • Place the crude solid (e.g., 5.0 g) in a suitably sized Erlenmeyer flask.

  • Add a minimum volume of Ethanol (start with ~5-7 mL per gram of solid).[1]

  • Heat the mixture to a gentle boil (approx. 80°C) with magnetic stirring.

  • Observation: If the solid does not dissolve completely, add more ethanol in small aliquots (1-2 mL) until a clear solution is obtained.[1]

    • Note: If insoluble dark particles remain (inorganic salts or carbonized material), perform a hot filtration through a pre-warmed funnel/filter paper.

Step 2: Nucleation & Anti-Solvent Addition [1]

  • Remove the flask from the heat source.

  • While the solution is still hot (but not boiling), slowly add warm Deionized Water dropwise.

  • End Point: Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.[1]

  • Add a few drops of hot Ethanol to just re-dissolve the turbidity, restoring a clear solution.[1]

Step 3: Crystallization

  • Allow the flask to cool to room temperature slowly on a cork ring or wood block. Do not rush this step; rapid cooling traps impurities.[1]

  • Once at room temperature, transfer the flask to an ice-water bath (0–4°C) for 1–2 hours to maximize yield.

  • Troubleshooting: If no crystals form, scratch the inner wall of the flask with a glass rod or add a "seed crystal" of pure material.[1][2]

Step 4: Filtration & Washing [3]

  • Collect the crystals via vacuum filtration using a Büchner funnel.

  • Wash: Rinse the filter cake with a small volume of ice-cold 50% aqueous ethanol . This removes the mother liquor containing soluble impurities (e.g., p-tolualdehyde, o-nitroaniline derivatives) without redissolving the product.[1]

Step 5: Drying

  • Dry the solid in a vacuum oven at 50–60°C for 6–12 hours.

  • Verify dryness by constant weight.[1]

Visualization of Workflows

Recrystallization Workflow Diagram

Recrystallization_WorkflowStartCrude 2-(4-methylphenyl)-1H-benzimidazol-1-olDissolveDissolve in Boiling Ethanol(Min. Volume, ~80°C)Start->DissolveCheckIs Solution Clear?Dissolve->CheckFilterHot Filtration(Remove Insolubles)Check->FilterNo (Solids present)AntiSolventAdd Warm Wateruntil Turbid -> ClearCheck->AntiSolventYesFilter->AntiSolventCoolSlow Cooling to RTthen Ice Bath (0°C)AntiSolvent->CoolHarvestVacuum Filtration &Cold Wash (50% EtOH)Cool->HarvestDryVacuum Dry (60°C)Yield CalculationHarvest->Dry

Caption: Step-by-step workflow for the purification of 2-(4-methylphenyl)-1H-benzimidazol-1-ol via aqueous ethanol recrystallization.

Solubility Logic & Impurity Rejection

Solubility_LogicImpurity_PolarPolar Impurities(Salts, Acids)SolventSolvent System:Ethanol / WaterImpurity_Polar->SolventHigh Sol.Impurity_NonPolarNon-Polar Impurities(Aldehydes, Dimers)Impurity_NonPolar->SolventMod. Sol.TargetTarget: 1-Hydroxy-benzimidazole deriv.Target->SolventTemp. Dep. Sol.Result_HotHot Solution(All Dissolved)Solvent->Result_HotHeat (>75°C)Result_ColdCold Mother LiquorResult_Hot->Result_ColdCooling (<5°C)Result_Cold->Impurity_PolarRetainsResult_Cold->Impurity_NonPolarRetains (mostly)CrystalPure Crystal LatticeResult_Cold->CrystalPrecipitation

Caption: Mechanism of impurity rejection. The solvent system retains polar salts and non-polar organic byproducts in the cold mother liquor while the target compound crystallizes.[1]

Quality Control & Validation

To ensure the protocol was successful, the following analytical tests are required:

ParameterMethodAcceptance Criteria
Purity HPLC (C18 Column, ACN/Water gradient)> 99.0% Area
Identity ¹H NMR (DMSO-d₆)Characteristic peaks: δ ~2.4 (s, 3H, Me), ~7.3-8.0 (Ar-H), ~11-12 (bs, 1H, OH).[1]
Melting Point Capillary Method200–210°C (Note: N-OH derivatives often decompose near MP; distinct from deoxy-analog at ~278°C).[1]
Appearance Visual InspectionOff-white to pale yellow crystalline solid.[1]

Note on Melting Point: Literature values for 1-hydroxy-2-arylbenzimidazoles vary based on the specific aryl substituent. While the deoxy-analog (2-p-tolylbenzimidazole) melts at ~278°C [1], the 1-hydroxy derivatives often exhibit lower melting points (approx. 200-230°C) or decomposition behavior [2].[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 725982, 2-p-Tolyl-1H-benzoimidazole. Retrieved February 12, 2026, from [Link]

  • Tonelli, M., et al. (2010).Synthesis and biological evaluation of 2-arylbenzimidazoles and their 1-hydroxy derivatives. (General reference for properties of 1-hydroxy-2-arylbenzimidazoles). Journal of Medicinal Chemistry.
  • Organic Chemistry Portal. Synthesis of Benzimidazoles. Retrieved from [Link][1]

  • University of Rochester, Dept. of Chemistry. Tips and Tricks: Recrystallization Solvents. Retrieved from [Link]

Application Note: Preparation and Storage of 2-(4-methylphenyl)-1H-1,3-benzimidazol-1-ol Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a standardized protocol for handling 2-(4-methylphenyl)-1H-1,3-benzimidazol-1-ol (also known as 1-hydroxy-2-(p-tolyl)benzimidazole). Unlike standard benzimidazoles, this N-hydroxy derivative exhibits unique tautomeric behavior (


-hydroxy 


-oxide) that critically influences its solubility and stability.

Key Recommendations:

  • Primary Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) is the only recommended solvent for long-term stock storage (>1 month).

  • Working Concentration: 10 mM to 50 mM stock solutions are optimal.

  • Critical Stability Factor: The

    
    -hydroxy moiety is susceptible to oxidation and photoreduction. Amber vials and inert gas headspace (Nitrogen/Argon) are mandatory for storage.
    
  • Quality Control: A pH-dependent UV-Vis shift assay is the most reliable method to verify compound integrity.

Physicochemical Context & Solubility Logic

To prepare a stable solution, one must understand the molecular behavior of the solute. This compound is not a simple organic base; it is an amphoteric system subject to tautomeric equilibrium.

The Tautomeric Equilibrium

In solution, the molecule exists in equilibrium between the 1-hydroxy form (predominant in protic solvents) and the 3-oxide form (often favored in aprotic/non-polar environments).

  • Form A (1-Hydroxy): Acts as a weak acid (

    
    ).
    
  • Form B (N-Oxide): Zwitterionic character, affecting membrane permeability and solubility.

The 4-methylphenyl (p-tolyl) group adds significant lipophilicity (


), making the compound practically insoluble in neutral water.
Solubility Profile
SolventSolubility RatingMax Conc. (Est.)[1]Comments
DMSO Excellent >100 mMRecommended. Stabilizes both tautomers; low evaporation.
DMF Good>50 mMGood alternative, but harder to remove in downstream biological assays.
Ethanol Moderate~10-20 mMViable for acute use. High evaporation risk alters concentration over time.
Water (pH 7) Poor<0.1 mMDo not use. Precipitation is immediate.
PBS (pH 7.4) Poor<0.5 mMLikely to precipitate upon freeze-thaw.
0.1 M NaOH Good~10 mMSoluble as the anion, but high pH accelerates oxidative degradation.
Solubilization Mechanism Diagram

SolubilityLogic Compound 2-(4-methylphenyl)- 1H-1,3-benzimidazol-1-ol DMSO DMSO (Dipolar Aprotic) Compound->DMSO Dissolves Water Water (Polar Protic) Compound->Water Repels Interaction1 Solvation of Hydrophobic Tolyl Group DMSO->Interaction1 Interaction2 Stabilization of N-OH / N-O Equilibrium DMSO->Interaction2 Precipitation Hydrophobic Effect (Agglomeration) Water->Precipitation Drive to Aggregation

Figure 1: Mechanistic basis for solvent selection. DMSO effectively solvates the lipophilic tolyl tail while accommodating the polar N-oxide core, whereas water forces hydrophobic aggregation.

Preparation Protocol (Standard 50 mM Stock)

Safety Note: Treat benzimidazole derivatives as potential mutagens. Wear nitrile gloves, safety glasses, and work in a fume hood.

Materials Required[1][2][3][4][5][6][7][8][9]
  • Compound: 2-(4-methylphenyl)-1H-1,3-benzimidazol-1-ol (Solid).

  • Solvent: DMSO, anhydrous (≥99.9%), sterile-filtered.

  • Vials: Amber glass vials with PTFE-lined caps (to prevent plasticizer leaching).

  • Gas: Nitrogen or Argon stream (optional but recommended).

Step-by-Step Procedure
  • Calculations:

    • Molecular Weight (MW)

      
       g/mol  (Verify specific batch MW).
      
    • Target Concentration:

      
      .
      
    • Target Volume:

      
      .
      
    • Mass Required:

      
      .
      
  • Weighing:

    • Weigh

      
       of powder into a tared amber glass vial.
      
    • Note: If static electricity is an issue, use an anti-static gun or weigh onto weighing paper rather than directly into the vial.

  • Solvent Addition:

    • Calculate the exact volume of DMSO required based on the actual weighed mass to achieve 50 mM.

    • Add the calculated volume of anhydrous DMSO.

  • Dissolution:

    • Vortex vigorously for 30-60 seconds.

    • Sonicate: If particles persist, sonicate in a water bath at room temperature for 5 minutes. Do not heat above 40°C as N-hydroxy compounds can thermally degrade.

  • Aliquoting & Storage:

    • Divide the master stock into small aliquots (e.g., 50-100

      
      L) to avoid freeze-thaw cycles.
      
    • Overlay with Nitrogen/Argon gas before capping.

    • Store at -20°C .

Quality Control: The "Self-Validating" System

Because this compound is colorless to pale yellow, visual inspection is insufficient. Use the UV-Vis pH Shift Assay to confirm the integrity of the N-OH functional group.

The Principle

The neutral N-OH form and the ionized N-O⁻ form (anion) have distinct electronic absorption spectra. A shift in


 upon basification confirms the presence of the intact N-hydroxy group.
QC Protocol
  • Blank: Prepare a cuvette with 990

    
    L PBS (pH 7.4).
    
  • Sample A (Neutral): Add 10

    
    L of stock (final ~500 
    
    
    
    M). Record Spectrum (250–400 nm).
  • Sample B (Basic): Add 10

    
    L of 1M NaOH to the cuvette. Mix. Record Spectrum.
    
  • Validation Criteria:

    • You should observe a Bathochromic Shift (Red Shift) of 10–20 nm in the

      
       upon adding NaOH.
      
    • Failure Mode: If no shift occurs, the N-OH group may have been reduced to the parent benzimidazole (H-form) or over-oxidized.

Experimental Workflow Diagram

Workflow Start Weigh Compound (Amber Vial) Solvent Add Anhydrous DMSO (Calc. Vol for 50mM) Start->Solvent Dissolve Vortex (1 min) Sonicate (5 min, <40°C) Solvent->Dissolve QC_Check QC: UV-Vis Shift Test (pH 7 vs pH 10) Dissolve->QC_Check Decision Shift Observed? QC_Check->Decision Fail Discard: Oxidized/Reduced Decision->Fail No Pass Aliquot & Gas Flush (N2/Ar) Decision->Pass Yes Store Store at -20°C (Protect from Light) Pass->Store

Figure 2: Operational workflow for stock preparation ensuring chemical integrity via UV-Vis validation.

Stability & Troubleshooting

IssueCauseSolution
Precipitation upon thawing DMSO is hygroscopic; water absorption reduces solubility.Warm to 37°C and vortex. Ensure caps are tight. Use fresh anhydrous DMSO next time.
Color change (Darkening) Oxidation of N-OH to nitroxyl radicals or polymerization.Discard. Compound is compromised. Always use inert gas overlay.
Precipitation in Media "Crashing out" when added to cell culture media.Dilute stock into media slowly with vortexing. Do not exceed 0.5% v/v DMSO final concentration.

References

  • Tautomerism in N-Hydroxybenzimidazoles

    • Title: Solvent-Modulated Rotamerism and Tautomerism in 2-(2'-Hydroxyphenyl)benzimidazoles.
    • Source:Journal of Physical Chemistry A (via NIH/PubMed).
    • Link:[Link]

  • Acidity and pKa of N-Hydroxyazoles

    • Title: Spectrophotometric Determination of pKa's of 1-Hydroxybenzotriazole Deriv
    • Source:Journal of the Chemical Society of Pakistan.[2]

    • Link:[Link]

  • General Benzimidazole Properties

    • Title: 1H-Benzimidazole (PubChem Compound Summary).[3]

    • Source: National Center for Biotechnology Inform
    • Link:[Link]

  • Synthesis and Reactivity Context

    • Title: Study of reaction conditions for 2-(p-tolyl)-1H-benzoimidazole synthesis.
    • Source:ResearchG
    • Link:[Link]

Sources

Application Note: Microwave-Assisted Synthesis of 2-Substituted 1-Hydroxybenzimidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Significance[1][2]

The 1-hydroxybenzimidazole (and its tautomer, benzimidazole-3-oxide) scaffold represents a critical pharmacophore in modern drug discovery. Unlike their N-H counterparts, the N-OH moiety confers unique electronic properties and hydrogen-bonding capabilities, acting as a bioisostere for hydroxamic acids. These derivatives exhibit potent biological activities, including:

  • Antimicrobial Action: Efficacy against Helicobacter pylori and multidrug-resistant strains.

  • Anticancer Potential: Bioreductive cytotoxicity in hypoxic tumor environments.

  • Antihypertensive Activity: Angiotensin II receptor antagonism.

The Challenge: Conventional thermal synthesis (e.g., refluxing o-nitroanilines with aldehydes using SnCl₂ or Fe/HCl) is often plagued by long reaction times (4–12 hours), harsh acidic conditions, and—critically—over-reduction to the benzimidazole (N-H), stripping the desired N-OH functionality.

The Solution: This guide details a Microwave-Assisted Organic Synthesis (MAOS) protocol utilizing Sodium Dithionite (Na₂S₂O₄) as a selective, eco-friendly reductant. This method leverages the "specific microwave effect" to accelerate the rate-determining condensation step while maintaining precise temperature control to prevent over-reduction.

Mechanistic Insight: The Selective Reductive Cyclization

Understanding the mechanism is vital for troubleshooting. The reaction proceeds through a "reductive cyclization" cascade. Microwave irradiation is believed to accelerate the dehydration steps through dipolar polarization of the polar transition states.

Reaction Pathway[3][4][5][6][7]
  • Partial Reduction: The nitro group of o-nitroaniline is reduced in situ to a hydroxylamine (–NHOH) or nitroso (–NO) intermediate by Na₂S₂O₄.

  • Condensation: The amine (or hydroxylamine) attacks the carbonyl carbon of the aldehyde to form a Schiff base or hemiaminal intermediate.

  • Cyclization: Intramolecular nucleophilic attack occurs.

  • Dehydration: Loss of water yields the 1-hydroxybenzimidazole.

Critical Control Point: If the reduction potential is too high (excess reductant or temperature), the N-OH bond is cleaved, yielding the N-H benzimidazole.

ReactionMechanism Start o-Nitroaniline + Aldehyde Red1 Nitroso/Hydroxylamine Intermediate Start->Red1 Na2S2O4 Partial Reduction Condense Imine/Hemiaminal Formation Red1->Condense MW Irradiation (Dipolar Polarization) Cyclize Cyclization (Ring Closure) Condense->Cyclize - H2O Product 1-Hydroxybenzimidazole (Target) Cyclize->Product Dehydration OverRed Benzimidazole (N-H) (Over-reduction Side Product) Product->OverRed Excess Heat/Reductant

Figure 1: Mechanistic pathway of reductive cyclization. Note the "Over-reduction" branch which this protocol aims to avoid.

Experimental Protocol

Method A: The "Gold Standard" Aqueous-Ethanolic Route

This method is preferred for its green solvent system and ease of workup.

Reagents:

  • o-Nitroaniline (1.0 mmol)

  • Aryl Aldehyde (1.1 mmol) (e.g., Benzaldehyde, 4-Chlorobenzaldehyde)

  • Sodium Dithionite (Na₂S₂O₄) (3.0 mmol)

  • Solvent: Ethanol/Water (3:1 v/v, 4 mL)

Equipment:

  • Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave)

  • 10 mL Pressure-rated glass vial with Teflon/Silicon septum.

Step-by-Step Workflow:

  • Preparation: In a 10 mL microwave vial, dissolve o-nitroaniline (138 mg, 1 mmol) and the chosen aldehyde (1.1 mmol) in 3 mL of Ethanol.

  • Activator Addition: Dissolve Na₂S₂O₄ (522 mg, 3 mmol) in 1 mL of distilled water and add it to the vial. Note: The solution may turn slightly turbid.

  • Sealing: Cap the vial immediately to prevent oxidation of the dithionite by air.

  • Irradiation: Program the microwave reactor with the following parameters:

    • Temperature: 100°C

    • Hold Time: 15 minutes

    • Pressure Limit: 200 psi (13.8 bar)

    • Power: Dynamic (Max 150W) – Do not use fixed power; allow the instrument to modulate power to maintain 100°C.

    • Stirring: High (magnetic stir bar is essential to prevent "hot spots").

  • Cooling: Allow the vessel to cool to <50°C using compressed air (integrated in most reactors).

  • Workup: Pour the reaction mixture into 20 mL of ice-cold water.

    • Observation: A precipitate should form immediately.

  • Isolation: Filter the solid under vacuum. Wash with cold water (2 x 5 mL) to remove inorganic salts.

  • Purification: Recrystallize from hot ethanol or Ethanol/Water (9:1).

Optimization Parameters
ParameterRecommendedRangeEffect of Deviation
Temperature 100°C80–120°C>120°C: Increases risk of N-OH reduction to N-H. <80°C: Incomplete cyclization.
Time 15 min10–30 min>30 min: Degradation of labile aldehydes.
Solvent EtOH:H₂O (3:1)DMF, MeOHDMF is harder to remove; Methanol may have lower microwave absorptivity than EtOH/H₂O.
Stoichiometry 1:3 (Nitro:Dithionite)1:2 – 1:4<1:2: Incomplete conversion. >1:4: Over-reduction to benzimidazole.

Safety & Handling (Critical)

Microwave Safety with Nitro Compounds: Nitro compounds possess high energy potential. Although o-nitroaniline is stable, rapid heating can lead to thermal runaway if not monitored.

  • Vessel limit: Never fill the microwave vial more than 60% volume.

  • Pressure: The evolution of SO₂ gas (from dithionite decomposition) will generate pressure. Ensure the vial is rated for at least 20 bar.

  • Ventilation: Open vials in a fume hood; SO₂ is toxic and pungent.

Validation & Troubleshooting

How to verify the N-OH moiety? Standard NMR and MS analysis can sometimes be ambiguous due to tautomerism.

  • TLC: The 1-hydroxy derivative is typically more polar (lower Rf) than the corresponding N-H benzimidazole or the starting nitroaniline.

  • Color Test: Ferric Chloride (FeCl₃) test. Dissolve a small amount of product in ethanol and add aqueous FeCl₃. A deep red/violet color indicates the presence of the hydroxamic acid-like N-OH group. The N-H benzimidazole will not show this color change.

Experimental Workflow Diagram:

Workflow cluster_prep Preparation cluster_mw Microwave Irradiation cluster_workup Workup & Analysis Step1 Mix Reagents (Nitroaniline + Aldehyde) Step2 Add Na2S2O4 (aq) & Seal Vial Step1->Step2 Step3 Ramp to 100°C (2 min) Step2->Step3 Step4 Hold 15 min (Dynamic Power) Step3->Step4 Step5 Quench in Ice Water Step4->Step5 Step6 Filter Precipitate Step5->Step6 Step7 FeCl3 Color Test (Verify N-OH) Step6->Step7

Figure 2: Operational workflow for the synthesis process.

References

  • Microwave-Assisted Synthesis of Benzimidazoles (General Review)

    • Title: Microwave-assisted synthesis of benzimidazole deriv
    • Source:Journal of Chemical and Pharmaceutical Research, 2013.
    • URL:[Link]

  • Reductive Cyclization Mechanism (Na₂S₂O₄)

    • Title: One-Pot Synthesis of Benzimidazoles from o-Nitroanilines under Microwaves via a Reductive Cycliz
    • Source:Synthetic Communic
    • URL:[Link][1][2]

  • Biological Activity of 1-Hydroxybenzimidazoles

    • Title: Synthesis and antimicrobial activity of some new 1-hydroxy-2-substituted benzimidazoles.
    • Source:European Journal of Medicinal Chemistry, 2009.
    • URL:[Link]

  • Safety in Microwave Synthesis

    • Title: Safety Considerations for Microwave Synthesis.[3][4]

    • Source: CEM Corporation Applic
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 2-Arylbenzimidazole-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the synthesis of 2-arylbenzimidazole-1-ols (also known as 2-arylbenzimidazole N-oxides). This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining high yields of these valuable heterocyclic compounds. We will delve into the intricacies of the synthesis, providing field-proven insights and actionable solutions to common experimental hurdles.

Introduction to 2-Arylbenzimidazole-1-ol Synthesis

2-Arylbenzimidazole-1-ols are a class of nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The introduction of the N-oxide moiety can enhance the pharmacological properties of the parent benzimidazole scaffold, such as improving solubility and metabolic stability.

A prevalent and efficient method for their synthesis is a one-pot, two-step procedure commencing from substituted o-nitroanilines. This approach, often facilitated by microwave irradiation, involves an initial nucleophilic aromatic substitution (SNAr) reaction followed by a base-mediated intramolecular cyclization. While this method is robust, several factors can influence the reaction outcome, leading to diminished yields. This guide will address these challenges in a systematic, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient synthetic route for 2-arylbenzimidazole-1-ols?

A1: The most widely adopted modern route is a one-pot, two-step synthesis starting from an o-nitroaniline derivative and a primary amine (often a benzylamine). The first step is a nucleophilic aromatic substitution (SNAr) to form an N-substituted-o-nitroaniline intermediate. This is followed by a base-mediated intramolecular cyclization to yield the 2-arylbenzimidazole-1-ol.[1] This method is often performed under microwave irradiation to significantly reduce reaction times.[2][3][4][5][6]

Q2: Why is microwave heating preferred for this synthesis?

A2: Microwave heating offers several advantages over conventional heating methods, including rapid and uniform heating, which can lead to significantly shorter reaction times (minutes versus hours).[2][3][6] This can also minimize the formation of side products and improve yields.[2][3]

Q3: What are the most critical parameters to control for achieving a high yield?

A3: The critical parameters include:

  • Temperature and Time: Both the SNAr and cyclization steps have optimal temperature and time profiles. Over- or under-heating can lead to incomplete reactions or product degradation.

  • Base: The choice and concentration of the base are crucial for the cyclization step.

  • Solvent: The solvent system must be appropriate for both steps of the one-pot reaction.

  • Purity of Starting Materials: Impurities in the o-nitroaniline or the amine can lead to side reactions and lower yields.

Q4: How can I confirm the formation of the N-oxide product?

A4: The formation of the N-oxide can be confirmed using standard analytical techniques. In ¹H NMR spectroscopy, the protons on the benzimidazole ring system will show characteristic shifts. Mass spectrometry will show the expected molecular ion peak corresponding to the addition of an oxygen atom to the benzimidazole core.[7][8][9] IR spectroscopy can also be useful, as the N-O bond has a characteristic stretching frequency.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 2-arylbenzimidazole-1-ols.

Problem 1: Low or No Yield of the Final Product

Q: I am getting a very low yield, or no desired product at all. What are the possible causes and how can I fix this?

A: A low or nonexistent yield can stem from several issues throughout the two-step synthesis. It is crucial to monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to identify which step is failing.

Potential Cause 1: Incomplete SNAr Reaction (Step 1)

  • Explanation: The initial nucleophilic aromatic substitution between the o-nitroaniline and the primary amine may not be proceeding to completion. This can be due to insufficient activation of the aromatic ring, low reaction temperature, or steric hindrance.

  • Solution:

    • Increase Temperature/Time: If using conventional heating, ensure the reaction reaches the optimal temperature and consider extending the reaction time. For microwave-assisted synthesis, ensure the target temperature is reached and maintained for the specified duration.[2]

    • Choice of Solvent: Ensure you are using an appropriate solvent that can facilitate the SNAr reaction, such as ethanol or DMF.

    • Substituent Effects: Be mindful of the electronic effects of substituents on the o-nitroaniline ring. Strong electron-withdrawing groups will facilitate the reaction, while electron-donating groups may hinder it.

Potential Cause 2: Failure of the Cyclization Step (Step 2)

  • Explanation: The base-mediated intramolecular cyclization is a critical step that can be sensitive to reaction conditions. The base might not be strong enough, or the reaction may not have been heated sufficiently to promote cyclization.

  • Solution:

    • Base Selection: Ensure you are using an appropriate base, such as potassium carbonate, and that it is present in a sufficient concentration.

    • Temperature: The cyclization step often requires heating. Confirm that the reaction temperature is adequate for this transformation.

    • Water Content: In some cases, the presence of a controlled amount of water can be beneficial for the base-mediated cyclization.

Potential Cause 3: Product Degradation

  • Explanation: Benzimidazole N-oxides can be sensitive to prolonged heating at high temperatures, which can lead to deoxygenation or other decomposition pathways.[10]

  • Solution:

    • Optimize Reaction Time: Avoid unnecessarily long reaction times, especially at elevated temperatures. Monitor the reaction progress closely and stop it once the product is formed.

    • Avoid Harsh Acidic/Basic Conditions During Work-up: While the product's stability is generally good, prolonged exposure to strong acids or bases at high temperatures during purification should be avoided.

Potential Cause 4: Purity of Starting Materials

  • Explanation: Impurities in the starting materials can interfere with the reaction, leading to the formation of byproducts and consuming the reagents.

  • Solution:

    • Purify Starting Materials: Ensure the o-nitroaniline and the primary amine are of high purity. If necessary, purify them by recrystallization or chromatography before use.

Problem 2: The Final Product is Contaminated with the Deoxygenated Benzimidazole

Q: My final product contains a significant amount of the corresponding 2-arylbenzimidazole (without the N-oxide). How can I prevent this?

A: The presence of the deoxygenated product is a common issue and usually points to reductive conditions or thermal degradation.

  • Explanation: The N-oxide functional group can be susceptible to reduction. This can occur if the reaction is heated for too long or at too high a temperature.[10] Certain impurities in the starting materials or solvents could also act as reducing agents.

  • Solution:

    • Careful Temperature Control: Precisely control the reaction temperature and time, especially when using microwave heating.

    • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent unwanted side reactions, although oxidative degradation is less of a concern than reductive loss of the N-oxide.

    • Purification: If a small amount of the deoxygenated product is formed, it can often be separated from the desired N-oxide by column chromatography.

Problem 3: Difficulty in Purifying the 2-Arylbenzimidazole-1-ol

Q: I am having trouble isolating a pure product. The work-up is messy, and crystallization is not effective. What can I do?

A: Purification of 2-arylbenzimidazole-1-ols can indeed be challenging due to their physical properties.[1]

  • Explanation: These compounds can sometimes precipitate out of solution during the work-up, making extractions difficult. Their polarity, influenced by the N-oxide group, can also make them tricky to purify by crystallization from common solvents.

  • Solution:

    • pH-Controlled Precipitation: A highly effective method for purification is pH-controlled precipitation. After the reaction, the mixture can be diluted with water and washed with an organic solvent (like ethyl acetate) to remove non-polar impurities. Then, careful acidification of the aqueous layer will protonate the benzimidazole N-oxide, causing it to precipitate. The precipitate can then be collected by filtration.[1]

    • Column Chromatography: If precipitation methods are not sufficient, purification by silica gel column chromatography is a reliable alternative. A solvent system of dichloromethane/methanol or ethyl acetate/hexanes with a gradient of the more polar solvent is often effective.

    • Recrystallization: For recrystallization, experiment with a range of solvent systems. A mixture of a polar solvent (like ethanol or methanol) and a non-polar solvent (like water or hexanes) can sometimes induce crystallization.[11]

Detailed Experimental Protocols

Protocol 1: Microwave-Assisted One-Pot Synthesis of 2-Arylbenzimidazole-1-ols

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a 10 mL microwave vial equipped with a magnetic stir bar, combine the substituted o-nitroaniline (1.0 mmol), the primary amine (e.g., benzylamine, 2.0 mmol), and ethanol (5 mL).

  • SNAr Reaction (Step 1): Seal the vial and place it in a microwave reactor. Heat the mixture to 120 °C and hold for 20 minutes.

  • Cyclization (Step 2): After cooling the vial, add an aqueous solution of potassium carbonate (0.5 M, 5 mL). Reseal the vial and heat it again in the microwave reactor to 120 °C for an additional 20 minutes.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL) to remove any unreacted amine and other organic impurities.

    • Carefully acidify the aqueous layer with 1 M HCl until a precipitate forms.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum to obtain the 2-arylbenzimidazole-1-ol.

    • If further purification is needed, recrystallize from an appropriate solvent system or purify by column chromatography.

Data Presentation

The yield of 2-arylbenzimidazole-1-ols can be influenced by the electronic nature of the substituents on the aryl ring. The following table provides a summary of expected yields for different substrates based on literature data.

EntryAryl Substituent (on amine)Yield (%)Reference
1Phenyl95[1]
24-Methylphenyl92[1]
34-Methoxyphenyl90[1]
44-Chlorophenyl88[1]
54-Nitrophenyl85[1]
62-Thienyl82[1]

Visualization

Troubleshooting Workflow

TroubleshootingWorkflow Start Low Yield Observed Monitor Monitor Reaction by TLC/LC-MS Start->Monitor Step1_Fail Step 1 (SNAr) Incomplete? Monitor->Step1_Fail Step2_Fail Step 2 (Cyclization) Incomplete? Step1_Fail->Step2_Fail No Sol_Step1 Optimize Step 1: - Increase Temp/Time - Check Solvent - Consider Substituent Effects Step1_Fail->Sol_Step1 Yes Degradation Product Degradation? Step2_Fail->Degradation No Sol_Step2 Optimize Step 2: - Check Base - Increase Temperature - Adjust Water Content Step2_Fail->Sol_Step2 Yes Purification_Issue Purification Difficulty? Degradation->Purification_Issue No Sol_Degradation Minimize Degradation: - Reduce Reaction Time - Milder Work-up Conditions Degradation->Sol_Degradation Yes Sol_Purification Improve Purification: - pH-Controlled Precipitation - Column Chromatography - Recrystallization Screening Purification_Issue->Sol_Purification Yes

Caption: A logical workflow for troubleshooting low yields in 2-arylbenzimidazole-1-ol synthesis.

Reaction Mechanismdot

// Reactants o_nitroaniline [label="o-Nitroaniline Derivative"]; primary_amine [label="Primary Amine (R-NH2)"]; base [label="Base (e.g., K2CO3)"];

// Intermediates snar_intermediate [label="SNAr Intermediate\n(N-substituted-o-nitroaniline)"]; cyclization_intermediate [label="Cyclized Intermediate"];

// Product product [label="2-Arylbenzimidazole-1-ol", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Steps step1 [label="Step 1: SNAr", shape=plaintext, fontcolor="#202124"]; step2 [label="Step 2: Cyclization", shape=plaintext, fontcolor="#202124"];

// Connections {rank=same; o_nitroaniline; primary_amine} -> step1; step1 -> snar_intermediate [label="Heat (Microwave)"]; {rank=same; snar_intermediate; base} -> step2; step2 -> cyclization_intermediate [label="Heat (Microwave)"]; cyclization_intermediate -> product [label="Tautomerization"]; }

Sources

resolving NMR tautomeric signals of 1-hydroxybenzimidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #8842: Resolving NMR Signals of 1-Hydroxybenzimidazoles Status: Open Assigned Specialist: Senior Application Scientist, Structural Elucidation Unit

User Issue

"I am trying to characterize a substituted 1-hydroxybenzimidazole derivative. The


 NMR spectrum in 

shows broad, undefined lumps in the aromatic region, and the OH signal is either missing or extremely broad. I suspect tautomerism is the culprit. How do I resolve these signals to confirm the structure?"

Module 1: Diagnosis & Mechanism (The "Why")

Root Cause: Your sample is suffering from Intermediate Chemical Exchange .

1-Hydroxybenzimidazoles exist in a prototropic tautomeric equilibrium between the 1-hydroxy (A) and 3-oxide (B) forms (also described as N-hydroxy vs. nitrone-like N-oxide forms). At room temperature, the rate of proton transfer between the oxygen and/or nitrogen sites often matches the NMR time scale (


s to ms range).
  • Fast Exchange: The NMR "sees" a weighted average (sharp, shifted signals).[1]

  • Slow Exchange: The NMR "sees" two distinct species (two sets of sharp signals).

  • Intermediate Exchange: The NMR "sees" a blur (broad, coalesced signals).

The Equilibrium: The proton transfer usually involves the migration of the proton from the hydroxyl group (N-OH) to the N-oxide site or the ring nitrogen, depending on the specific zwitterionic character.

Tautomerism cluster_0 NMR Time Scale Effect Hydroxy 1-Hydroxy Form (N-OH) Oxide 3H-Benzimidazole-3-oxide (N-H / N+-O-) Hydroxy->Oxide Proton Transfer (k_1) Oxide->Hydroxy Reverse Transfer (k_-1) Explanation If k ~ Δν (frequency difference), signals coalesce and broaden.

Figure 1: The tautomeric equilibrium responsible for signal broadening.[2][3] The exchange rate (


) relative to the chemical shift difference (

) dictates spectral appearance.

Module 2: Solvent Strategy

Objective: Shift the exchange rate away from the intermediate regime.

Recommendation: Switch from Chloroform (


) to DMSO-

.
SolventEffect on ExchangeMechanismOutcome

Fast/Intermediate Non-polar; promotes aggregation and rapid intermolecular proton transfer.Broad signals; OH often invisible due to exchange with trace water or aggregation.
DMSO-

Slow Strong H-bond acceptor. Forms a "solvent cage" around the OH proton, locking it in place and disrupting intermolecular exchange.Sharpening of aromatic signals; OH becomes visible as a broad singlet downfield (11–13 ppm).
Methanol-

Fast Protic solvent; participates in exchange.OH signal disappears (exchanges with solvent D); aromatic signals may sharpen as average peaks.
HMPA-

Frozen (Very Slow) Extreme H-bond acceptor (Carcinogenic - Use with caution).often resolves distinct tautomers if DMSO fails.

Action Item: Dissolve 5-10 mg of your compound in DMSO-


. If signals remain broad, proceed to Module 3 .

Module 3: Variable Temperature (VT) NMR Protocol

If solvent switching alone does not resolve the spectrum, you must use temperature to push the system into the Fast (high temp) or Slow (low temp) exchange limit.

Pre-requisites:

  • Tube: High-quality Class A (Pyrex) tube (e.g., Wilmad 507).[4] Do not use disposable tubes.

  • Solvent: DMSO-

    
     (Freezing pt: 18.5°C, Boiling pt: 189°C).
    

Step-by-Step Workflow:

  • Baseline Scan (300 K): Acquire a standard proton spectrum. Note the line width (Hz) of the broadest aromatic signal.

  • Heating Phase (Pushing to Fast Exchange):

    • Increase temperature to 320 K . Allow 10 mins equilibration. Shim. Acquire.

    • Increase to 340 K and 360 K (Max safe limit for standard probes is usually ~380 K, check your probe specs).

    • Result: Signals should sharpen into a single set of "average" peaks. This is best for structural confirmation and integration.

  • Cooling Phase (Pushing to Slow Exchange):

    • Note: DMSO freezes at ~18°C. For low temp, you must use DMF-

      
        or THF-
      
      
      
      .
    • Cool to 250 K or 230 K .

    • Result: Signals splits into two distinct sets (major and minor tautomers). This allows you to calculate the

      
      .
      

VT_Protocol Start Start: Broad Signals (Intermediate Exchange) Decision Goal? Start->Decision Structure Confirm Structure (Integration/Connectivity) Decision->Structure Routine Dynamics Study Tautomer Ratio (Thermodynamics) Decision->Dynamics Advanced Heat Heat Sample (>340K in DMSO) Structure->Heat Cool Cool Sample (<240K in DMF/THF) Dynamics->Cool FastEx Fast Exchange Limit Sharp, Averaged Signals Heat->FastEx SlowEx Slow Exchange Limit Distinct Tautomer Signals Cool->SlowEx

Figure 2: Decision tree for Variable Temperature (VT) NMR experiments based on analytical goals.

Module 4: Advanced Characterization ( & Chemical Locking)

FAQ: How do I prove which nitrogen is which?

1.


 HMBC Spectroscopy: 
Nitrogen chemical shifts are the definitive probe for tautomerism.
  • Pyrrole-like N (N-H/N-OH): Shielded, typically 140–180 ppm (relative to liq.

    
    ).
    
  • Pyridine-like N (N=C): Deshielded, typically 240–280 ppm .

  • N-Oxide (N+-O-): Distinct shift, often intermediate or deshielded depending on resonance.

  • Experiment: Run a

    
    -
    
    
    
    HMBC. In fast exchange, you will see an averaged cross-peak. In slow exchange (low temp), you will see distinct correlations for the N-OH and N=O species.

2. Chemical Locking (The "Fixed" Control): To unambiguously assign the tautomers, synthesize the O-methylated derivative (


).
  • This "locks" the structure in the N-alkoxy form.

  • Compare the NMR of the methylated derivative to your parent compound. The signals of the derivative will match the "major" tautomer seen in your slow-exchange spectra.

References

  • Alkorta, I., & Elguero, J. (2002). Tautomerism of benzimidazoles. Journal of the Chemical Society, Perkin Transactions 2 .

  • Schilf, W., et al. (1986). A quantitative 15N NMR investigation of tautomeric equilibria of two 1-hydroxybenzimidazoles. Journal of Molecular Structure .

  • Bojarska-Olejnik, E., et al. (1985). Tautomerism of 1-hydroxybenzimidazoles: 1H, 13C and 15N NMR study. Magnetic Resonance in Chemistry .

  • University of Ottawa NMR Facility. (2014). Variable Temperature to Improve NMR Resolution.

Sources

Validation & Comparative

Navigating the Spectroscopic Landscape of Benzimidazole N-oxides: A Comparative Guide to the IR Spectrum of 2-(4-methylphenyl)-1H-1,3-benzimidazol-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of pharmaceutical and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Among these, benzimidazole derivatives hold a place of prominence due to their wide-ranging biological activities.[1][2] The introduction of an N-oxide functionality, as seen in 2-(4-methylphenyl)-1H-1,3-benzimidazol-1-ol, can dramatically alter a molecule's electronic properties and biological interactions. Infrared (IR) spectroscopy remains a frontline technique for confirming the presence of key functional groups, offering a rapid and non-destructive method for structural verification.

The Foundational Spectrum: 2-(4-methylphenyl)-1H-benzimidazole

To understand the spectrum of the N-ol derivative, we must first dissect the vibrational modes of its precursor, 2-(4-methylphenyl)-1H-benzimidazole. This compound has been synthesized and characterized, with its IR data reported in the literature.[3][4] The key absorption bands provide a vibrational fingerprint of its core structure.

The structure consists of a benzimidazole ring system linked to a p-tolyl group. The primary vibrational modes of interest are the N-H stretch of the imidazole ring, the C-H stretches of the aromatic and methyl groups, the C=N stretch of the imidazole, and the aromatic C=C stretching vibrations.

Functional Group Reported Wavenumber (cm⁻¹) (Source 1) [3]Reported Wavenumber (cm⁻¹) (Source 2) [4]Vibrational Mode
N-H34493346Stretching
Aromatic C-HNot specified3024Stretching
Aliphatic C-H (CH₃)29652923Stretching
C=N (Imidazole)16231575Stretching
Aromatic C=CNot explicitly assigned, but expected in the 1600-1450 cm⁻¹ region.Not explicitly assignedStretching

The variation in the reported N-H stretching frequency (3449 cm⁻¹ vs. 3346 cm⁻¹) is likely attributable to differences in sample preparation and intermolecular hydrogen bonding in the solid state. The C=N stretching frequency is a key marker for the imidazole ring.

The N-ol Derivative: Predicting the Spectral Impact of N-oxidation

The introduction of a hydroxyl group onto one of the imidazole nitrogen atoms in 2-(4-methylphenyl)-1H-1,3-benzimidazol-1-ol is expected to introduce two prominent new features to the IR spectrum and significantly perturb existing bands.

  • The O-H Stretching Vibration: The most notable addition will be a broad and intense absorption band in the region of 3200-2500 cm⁻¹ , characteristic of a hydrogen-bonded O-H group. The N-ol moiety can form strong intermolecular hydrogen bonds, which typically results in a broad and red-shifted O-H band compared to a free hydroxyl group.

  • The N-O Stretching Vibration: A new, strong absorption band corresponding to the N-O stretching vibration is expected to appear in the 1300-1200 cm⁻¹ region. The exact position of this band can be sensitive to the electronic environment and any hydrogen bonding interactions.

  • Disappearance of the N-H Stretching Vibration: The sharp to moderately broad N-H stretching band observed in the parent compound (around 3450-3350 cm⁻¹) will be absent in the N-ol derivative, as this proton is no longer present.

  • Shifts in the C=N Stretching Vibration: The electronic landscape of the imidazole ring is altered by the electron-withdrawing N-oxide group. This is likely to cause a shift in the C=N stretching frequency. The direction of this shift can be complex, but a slight shift to lower or higher wavenumbers is anticipated.

Comparative Spectral Data Summary
Functional Group 2-(4-methylphenyl)-1H-benzimidazole (Expected Wavenumber, cm⁻¹) 2-(4-methylphenyl)-1H-1,3-benzimidazol-1-ol (Predicted Wavenumber, cm⁻¹) Key Differences
O-H StretchAbsent3200-2500 (Broad, Strong)Presence of a broad O-H band.
N-H Stretch~3450-3350 (Sharp to moderately broad)AbsentDisappearance of the N-H band.
Aromatic C-H Stretch~3100-3000~3100-3000Largely unchanged.
Aliphatic C-H Stretch~2965-2920~2965-2920Largely unchanged.
C=N Stretch~1625-1575Shifted from parent compoundPosition will be altered by the N-O group.
Aromatic C=C Stretch~1600-1450~1600-1450Minor shifts possible.
N-O StretchAbsent~1300-1200 (Strong)Presence of a strong N-O band.

Experimental Protocol: Acquiring a High-Quality IR Spectrum of a Solid Sample

To experimentally verify the predicted spectrum, a carefully executed protocol is essential. The KBr pellet method is a widely used technique for obtaining high-quality transmission IR spectra of solid samples.[5][6][7][8][9][10] Alternatively, Attenuated Total Reflectance (ATR) offers a simpler, though sometimes lower-resolution, approach.[11][12][13][14]

KBr Pellet Preparation and Analysis Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_press Pellet Formation cluster_analysis FTIR Analysis start Start: Dry Sample & KBr grind_sample Grind 1-2 mg of Sample start->grind_sample 1. mix Mix with 100-200 mg Dry KBr grind_sample->mix 2. grind_mix Thoroughly Grind Mixture mix->grind_mix 3. load_die Load Mixture into Die grind_mix->load_die 4. apply_pressure Apply 8-10 Tons of Pressure load_die->apply_pressure 5. form_pellet Form Transparent Pellet apply_pressure->form_pellet 6. sample_scan Acquire Sample Spectrum form_pellet->sample_scan 7. bg_scan Acquire Background Spectrum (Blank KBr Pellet) bg_scan->sample_scan 8. process_data Process and Analyze Data sample_scan->process_data 9. end End: Interpreted Spectrum process_data->end 10.

Caption: Workflow for obtaining an FTIR spectrum using the KBr pellet method.

Step-by-Step Methodology for KBr Pellet Preparation
  • Material Preparation: Ensure both the sample and spectroscopy-grade potassium bromide (KBr) are thoroughly dry.[5][6] KBr is hygroscopic and water absorption will introduce broad O-H bands around 3400 cm⁻¹ and 1630 cm⁻¹, which can obscure sample peaks.[5] Drying in an oven at ~110°C for several hours and storing in a desiccator is recommended. All tools, including the agate mortar and pestle and die set, should be clean and dry.[6]

  • Grinding: In an agate mortar, grind 1-2 mg of the solid sample to a very fine powder.[6][10] The particle size should be smaller than the wavelength of the IR radiation to minimize scattering.

  • Mixing: Add approximately 100-200 mg of the dry KBr powder to the mortar.[6][10] The sample concentration in KBr should be between 0.2% and 1%.[9] Gently but thoroughly mix the sample and KBr with the pestle until a homogeneous mixture is obtained.

  • Pellet Pressing: Transfer the mixture to a pellet die. Assemble the die and place it in a hydraulic press. Gradually apply pressure of 8-10 metric tons.[8] Hold the pressure for a few minutes to allow the KBr to flow and form a transparent or translucent pellet.

  • Spectral Acquisition:

    • First, acquire a background spectrum using a blank KBr pellet or an empty sample compartment. This is crucial for subtracting the spectral contributions of atmospheric water and carbon dioxide.

    • Place the sample pellet in the spectrometer's sample holder and acquire the sample spectrum.

    • The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Conclusion

While a definitive reference IR spectrum for 2-(4-methylphenyl)-1H-1,3-benzimidazol-1-ol is yet to be published, a combination of data from its parent compound and a fundamental understanding of group frequencies allows for a reliable prediction of its key spectral features. The expected disappearance of the N-H stretch and the appearance of strong, characteristic O-H and N-O stretching vibrations provide clear diagnostic markers for successful N-oxidation. By following the detailed experimental protocol provided, researchers can confidently acquire high-quality IR data to support their synthetic efforts and structural characterization of this and similar benzimidazole N-ol derivatives.

References

  • What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press.
  • KBr Pellet Method - Shimadzu.
  • PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTIT
  • Making KBr Pellets for FTIR: Step by Step Guide - Pellet Press Die Sets.
  • Sample prepar
  • FT-IR overlay spectrum of N -alkylated benzimidazoles (1-7).
  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques - Agilent.
  • Maxima of selected absorption bands in the IR spectra of the...
  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell.
  • An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide - The Royal Society of Chemistry.
  • Sample Preparation – FT-IR/ATR - Polymer Chemistry Characteriz
  • The infrared spectra of some simple benzimidazoles - RSC Publishing.
  • FT‐IR spectra of benzimidazole‐containing imide oligomers: (a)...
  • Everything You Need to Know About
  • Sampling Techniques for FTIR Spectroscopy - JASCO Inc.
  • IR spectra of benzimidazole and the complexes | Download Table - ResearchG
  • Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC - NIH.

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(4-methylphenyl)-1H-1,3-benzimidazol-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide outlines the safety, logistical, and operational protocols for handling 2-(4-methylphenyl)-1H-1,3-benzimidazol-1-ol .

As a research-grade N-hydroxybenzimidazole derivative, this compound possesses specific structural motifs (benzimidazole core + N-hydroxy moiety) often associated with biological activity and potential genotoxicity.[1] Consequently, this guide adopts a "Universal Precaution" approach, treating the substance as a high-potency pharmacophore until specific toxicological data proves otherwise.[1]

Part 1: Executive Safety Summary (Immediate Action Card)

Parameter Directive
Compound Class N-Hydroxybenzimidazole (Bioactive Heterocycle).[1][2][3]
Primary Hazard High Potency / Irritant. Potential respiratory sensitizer and reproductive toxin (based on benzimidazole SAR).
Physical State Solid (Fine crystalline powder). High static potential.
Critical PPE Double Nitrile Gloves (0.11mm min) + Chemical Goggles + Lab Coat .
Engineering Control Mandatory Fume Hood or Powder Containment Enclosure.
Incompatibility Strong oxidizing agents, acid chlorides, sulfonyl chlorides.

Part 2: Risk Assessment & Hazard Identification

Scientific Rationale: The 2-(4-methylphenyl) substitution enhances lipophilicity, potentially increasing skin absorption compared to unsubstituted benzimidazoles.[1] The N-hydroxy (-OH) group at position 1 introduces unique reactivity; unlike the parent N-H benzimidazoles, N-hydroxy derivatives can participate in redox cycling or chelation, potentially increasing cytotoxic risks.[1]

Anticipated GHS Classifications (Conservative Approach):

  • H302: Harmful if swallowed.[4][5]

  • H315/H319: Causes skin and serious eye irritation.[5]

  • H335: May cause respiratory irritation.[5][6]

  • H341/H361: Suspected of causing genetic defects or damaging fertility (Class-effect precaution).[1]

Part 3: Personal Protective Equipment (PPE) Matrix

Select PPE based on the state of matter (Solid vs. Solution). Solvents like DMSO or DMF, often used to dissolve this compound, act as carriers that can transport the chemical through standard gloves.

Table 1: Task-Based PPE Specifications
Protective Layer Solid Handling (Weighing/Transfer) Solution Handling (DMSO/Methanol) Rationale
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Laminate (Silver Shield) or Butyl Rubber (If contact is prolonged)Nitrile degrades rapidly in DMSO/DMF, carrying the solute through to the skin.[1]
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Chemical Splash Goggles + Face Shield (If >100mL volume)Safety glasses do not seal against airborne dusts or splashes.
Respiratory Fume Hood (Primary) N95/P100 (Emergency only)Fume Hood (Mandatory) Full-face respirator for spills.Prevents inhalation of bioactive particulate.
Body Protection Tyvek® Lab Coat (Closed front, elastic cuffs)Chemically Resistant Apron (Over lab coat)Cotton coats absorb liquids; Tyvek repels dusts and light splashes.

Part 4: Operational Protocols & Engineering Controls

A. The "Closed-Loop" Weighing Protocol

To minimize exposure during the highest-risk step (weighing dry powder), utilize a static-neutralizing workflow.[1]

  • Preparation: Place an anti-static gun and a tared vial inside the fume hood.

  • Transfer: Do not use a spatula directly from the bulk bottle if possible. Tap gently to transfer.

  • Solubilization: Add solvent (e.g., DMSO) immediately to the vial before removing it from the hood. Capping the solid minimizes dust generation during transport.[4]

  • Decontamination: Wipe the exterior of the vial with a detergent-soaked Kimwipe before removal.[1]

B. Workflow Visualization

The following diagram illustrates the decision logic for safe handling based on the operation scale.

SafetyWorkflow Start Start: Handling 2-(4-methylphenyl)-1H-1,3-benzimidazol-1-ol StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution (DMSO/MeOH) StateCheck->Liquid Hood Engineering Control: Chemical Fume Hood (Sash @ 18 inches) Solid->Hood GloveCheck Glove Selection: Is Solvent DMSO/DMF? Liquid->GloveCheck Static Static Control: Use Ionizer/Anti-static Gun Hood->Static Weigh Weighing: Transfer to pre-tared vial Cap immediately Static->Weigh Waste Disposal: Solid Hazardous Waste Stream (Label: Toxic/Bioactive) Weigh->Waste Nitrile Standard Double Nitrile (Change every 15 min) GloveCheck->Nitrile No (Water/Ethanol) Laminate Laminate/Butyl Gloves (Required for permeation resistance) GloveCheck->Laminate Yes (DMSO/DMF) Nitrile->Waste Laminate->Waste

Figure 1: Risk-Based Operational Workflow.[1] Blue nodes indicate decision points; Red nodes indicate high-hazard states requiring specific intervention.[1]

Part 5: Emergency Response & Disposal

Spill Management
  • Powder Spill: Do not dry sweep. Cover with a wet paper towel (soaked in water or ethanol) to prevent dust aerosolization, then wipe up.

  • Liquid Spill: Absorb with vermiculite or spill pads. If dissolved in DMSO, treat the waste as capable of penetrating skin immediately.

  • Deactivation: Clean surface with 10% bleach solution followed by water. Benzimidazoles are generally stable but can be degraded by strong oxidation.

Waste Disposal
  • Segregation: Do not mix with general organic solvents if the compound is suspected to be a high-potency drug candidate.[1] Use a dedicated "Cytotoxic/High Potency" solid waste container.

  • Labeling: Clearly mark container: "Contains Benzimidazole Derivative - Potential Bioactive Agent."

References

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R).[1] U.S. Department of Labor. [Link]

  • National Institutes of Health (NIH). (2024). PubChem Compound Summary: Benzimidazole Derivatives Safety Profile. National Library of Medicine. [Link]

  • Modingam, P., et al. (2024).[7] Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis. PLoS Neglected Tropical Diseases.[7] [Link]7]

Sources

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。